molecular formula C23H32FN5O2Si B8210087 IV-361

IV-361

Katalognummer: B8210087
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: FYIUNJAFLWNBAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IV-361 is a useful research compound. Its molecular formula is C23H32FN5O2Si and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN5O2Si/c1-14-8-9-15(24)12-17(14)25-21(31)29-13-16-18(22(29,2)3)27-28-19(16)26-20(30)23(10-7-11-23)32(4,5)6/h8-9,12H,7,10-11,13H2,1-6H3,(H,25,31)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUNJAFLWNBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4(CCC4)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN5O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Identity of "IV-361" in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of publicly available scientific literature and clinical trial data reveals no specific therapeutic agent designated as "IV-361" with a defined mechanism of action in cancer cells. The term "361" appears in various contexts within oncology research, most notably as part of a clinical trial name, a cancer cell line designation, and in the nomenclature of a natural compound, none of which refer to a distinct anti-cancer drug named this compound.

Initial investigations into the mechanism of action of a purported cancer therapeutic, this compound, have led to a clarification of its identity. Extensive searches have failed to identify a unique molecular entity or drug candidate with this designation. Instead, the term "361" is associated with several distinct entities within the cancer research landscape.

The most prominent mention is KEYNOTE-361 , a Phase III clinical trial that investigated the efficacy of pembrolizumab (an immune checkpoint inhibitor) in combination with chemotherapy for advanced or metastatic urothelial carcinoma.[1] The focus of this trial and its subsequent analyses has been on the clinical outcomes and the prognostic value of circulating tumor DNA (ctDNA) as a biomarker, rather than the mechanism of a novel compound.[1][2]

Another key identifier is the MDA-MB-361 cell line, which is a human breast cancer cell line widely used in preclinical cancer research. This cell line, derived from a brain metastasis of a mammary adenocarcinoma, is often employed to study the effects of various therapeutic agents and to elucidate underlying biological pathways. For instance, it has been used in studies investigating PI3K/mTOR dual-targeting PROTAC degraders and the effects of docetaxel.[3][4] It is a tool for research, not a therapeutic agent itself.

Furthermore, the search results identified Astragaloside IV (AS-IV) , a natural product isolated from Astragalus membranaceus. AS-IV has been shown to promote angiogenesis by activating the JAK2/STAT3 and ERK1/2 signaling pathways.[5] While this compound has a Roman numeral "IV" in its name, it is a distinct and well-characterized saponin with a known chemical structure and biological activities unrelated to a hypothetical "this compound" cancer drug.

Due to the absence of a specific therapeutic agent designated as this compound in the reviewed literature, it is not possible to provide an in-depth technical guide on its core mechanism of action, quantitative data on its efficacy, or detailed experimental protocols and signaling pathway diagrams as requested. The available information points to a likely misinterpretation of a clinical trial identifier, a cell line name, or a similarly named natural compound.

It is conceivable that "this compound" could be an internal designation for an early-stage compound within a pharmaceutical company that has not yet been disclosed in public forums or scientific publications. Without further clarifying information on the specific nature of "this compound," a detailed analysis of its mechanism of action in cancer cells cannot be conducted.

References

An In-Depth Technical Guide to KX2-361: A Dual Src and Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KX2-361, a novel small molecule inhibitor targeting both Src kinase and tubulin polymerization. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts

KX2-361 is a lipophilic, orally bioavailable small molecule that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies such as glioblastoma.[1] Its dual mechanism of action, inhibiting both a key signaling protein and a critical cytoskeletal component, offers a multi-pronged approach to cancer therapy.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of KX2-361 across various cancer cell lines and its inhibitory activity against its molecular targets.

Cell LineCancer TypeGI50 (nM)Reference
DaoyMedulloblastoma16[3]
LN-18Glioblastoma2.9[3]
U87GlioblastomaNot Specified[3]
GL261Murine GliomaNot Specified[3]
T98GGlioblastomaNot Specified[3]

GI50: The concentration of a drug that inhibits cell growth by 50%.

TargetAssay TypeIC50 (nM)Reference
Src Autophosphorylation (in GL261 cells)Cellular60[3]
Tubulin PolymerizationIn Vitro~5000 (5 µM)[3]

IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Mechanism of Action

KX2-361 exerts its anti-cancer effects through the dual inhibition of Src kinase and tubulin polymerization.

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. It plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. KX2-361 inhibits the autophosphorylation of Src, thereby blocking its downstream signaling cascades.[3]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. KX2-361 binds to tubulin and disrupts the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3]

Signaling Pathway

Src_Tubulin_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation Downstream Signaling Downstream Signaling Src->Downstream Signaling Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Tubulin Tubulin Microtubules Tubulin->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Cell Division Cell Division Mitotic Spindle->Cell Division Cell Division->Apoptosis KX2-361 KX2-361 KX2-361->Src Inhibition KX2-361->Tubulin Inhibition

Dual inhibitory action of KX2-361.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KX2-361.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of KX2-361.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • KX2-361 stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere overnight by incubating at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of KX2-361 in complete medium.

  • Remove the medium from the wells and add 100 µL of the KX2-361 dilutions (including a vehicle control).

  • Incubate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of KX2-361 to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • KX2-361 stock solution

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.

  • Prepare serial dilutions of KX2-361 in polymerization buffer.

  • Add the KX2-361 dilutions to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control and a positive control (e.g., nocodazole).

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance over time and compare the polymerization rates and maximal polymer mass in the presence of different concentrations of KX2-361 to determine its inhibitory effect.

Western Blot for Src Phosphorylation

This protocol is used to assess the inhibition of Src autophosphorylation in cells treated with KX2-361.

Materials:

  • Cancer cell line (e.g., GL261)

  • KX2-361

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of KX2-361 for a specified time (e.g., 24 or 72 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Src antibody to normalize for protein loading.

  • Quantify the band intensities to determine the extent of Src phosphorylation inhibition.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis in cells treated with KX2-361.

Materials:

  • Cancer cell line

  • KX2-361

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with KX2-361 for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Experimental Workflow Diagram

Experimental_Workflow start Start: Cell Culture treat Treat cells with KX2-361 (various concentrations and time points) start->treat harvest Harvest Cells treat->harvest split Assay Type? harvest->split viability MTT Assay split->viability Cell Viability apoptosis Annexin V/PI Staining split->apoptosis Apoptosis western Western Blot split->western Protein Analysis read_viability Measure Absorbance (570nm) viability->read_viability analyze_apoptosis Flow Cytometry Analysis apoptosis->analyze_apoptosis run_western SDS-PAGE & Immunoblotting western->run_western data_viability Calculate GI50 read_viability->data_viability data_apoptosis Quantify Apoptotic Cells analyze_apoptosis->data_apoptosis data_western Analyze Protein Expression run_western->data_western end End: Data Interpretation data_viability->end data_apoptosis->end data_western->end

Workflow for in vitro characterization of KX2-361.

References

An In-depth Technical Guide to Src Kinase Peptide Substrate Site Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Src Kinase

The Src family of proteins represents the largest family of non-receptor tyrosine kinases (nRTKs) in humans, comprising nine members including Src, Fyn, Yes, and Lck.[1] These kinases are integral components of cellular signaling cascades that govern fundamental processes such as proliferation, differentiation, survival, motility, and adhesion.[1][2] Structurally, Src kinases contain conserved SH2, SH3, and tyrosine kinase domains, which mediate protein-protein interactions and catalytic activity, respectively.[3]

Src's activity is tightly regulated. Phosphorylation at Tyrosine 416 (Tyr416) within the activation loop enhances catalytic activity, whereas phosphorylation at a C-terminal tyrosine (Tyr530 in human c-Src) by kinases like Csk promotes an inactive conformation.[3][4] Dysregulation, often through overexpression or activating mutations that disrupt this autoinhibitory mechanism, leads to constitutive kinase activity. This aberrant signaling is a well-established driver in the progression of numerous human cancers, making Src a prominent target for anti-cancer drug development.[1][3]

The Src Kinase Peptide Substrate Site

While the majority of kinase inhibitors target the highly conserved ATP-binding pocket, there is growing interest in targeting the peptide substrate binding site to achieve greater selectivity.[5][6] The substrate binding region of Src is located on the larger, C-terminal lobe of the kinase domain.[7] It is a shallower cleft compared to the ATP pocket and is responsible for recognizing and orienting protein substrates for phosphorylation.[6][7]

The specificity of Src is determined by the amino acid sequence surrounding the target tyrosine. The optimal substrate sequence for Src has been identified through peptide library screening, revealing a preference for:

  • -3 Position: A basic amino acid (e.g., Arginine).

  • -1 Position: A large aliphatic or aromatic residue (e.g., Isoleucine, Valine).

  • +1 to +3 Positions: Acidic amino acids (e.g., Glutamic acid).[8]

A commonly cited optimal peptide substrate sequence is AEEEIYGEFEAKKKG .[8][9] Understanding this consensus sequence is paramount for designing pseudosubstrate inhibitors—peptides that mimic the natural substrate but cannot be phosphorylated, thereby acting as competitive inhibitors at this site.

Peptide Substrate Site Inhibitors: Mechanism and Data

Peptide substrate site inhibitors function by competing directly with endogenous protein substrates for binding to the kinase's active site. This mechanism offers a potential route to higher inhibitor specificity compared to ATP-competitive drugs, as the substrate binding groove exhibits greater sequence and structural diversity among different kinases than the ATP pocket.[5][6] These inhibitors are typically derived from known substrate sequences (pseudosubstrates) or discovered through library screening.

Quantitative Data for Src Peptide Inhibitors

The following table summarizes quantitative data for various classes of peptide-based and peptidomimetic inhibitors that target the Src substrate binding site.

Inhibitor ClassSequence / Compound NameTarget KinaseIC₅₀ / Kᵢ Value (µM)Notes
Pseudosubstrate (Linear) CIYKYYFp60c-src0.6 (IC₅₀)Derived from the MIYKYYF substrate. Cysteine replaces the phosphorylatable Tyrosine.[10]
Pseudosubstrate (Linear) CIYKp60c-src15.0 (IC₅₀)Truncated version of CIYKYYF, demonstrating a minimal effective sequence.[10]
Pseudosubstrate (Linear) CI(β-Phe)Kp60c-src11.8 (IC₅₀)Replacement of Tyrosine with β-Phenylalanine shows improved potency over the truncated CIYK.[10]
Cyclic Peptide [WR]₅c-Src0.81 (IC₅₀)Non-competitive inhibitor with a smaller ring size.[11]
Cyclic Peptide [WR]₇c-Src0.35 (IC₅₀)Increased ring size correlates with higher potency.[11]
Cyclic Peptide [WR]₉c-Src0.21 (IC₅₀)The most potent in the [WR]x series, suggesting an optimal ring size for binding.[11]
Bi-substrate Macrocycle Compound 2c-Src15.0 (IC₅₀)Binds competitively at both ATP and peptide substrate sites.[3]
Bi-substrate Macrocycle Compound 9c-Src6.8 (IC₅₀)Improved potency within the bi-substrate macrocycle series.[3]
Small Molecule Compound 12c-Src16.0 (Kᵢ)A non-peptidic small molecule identified as a substrate-competitive inhibitor.[12]

Key Experimental Protocols

Characterizing Src kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine potency, biophysical methods to confirm binding, and cell-based assays to validate efficacy in a biological context.

Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining inhibitor IC₅₀ values.[13][14]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[15]

  • Materials:

    • Purified, active Src kinase

    • Src peptide substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific sequence like AEEEIYGEFEAKKKG)[6]

    • Peptide inhibitor stock solution (in DMSO)

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP solution

    • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the peptide inhibitor in the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Kinase Reaction: Add the Src kinase and the peptide substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be at or near its Kₘ for the kinase.

    • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).[13]

    • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15]

    • ADP Detection: Add Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[15]

    • Measurement: Read the luminescence on a plate reader.

    • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ/Kₑ, ΔH, ΔS) of the inhibitor-kinase interaction in a single experiment.

  • Principle: A solution of the inhibitor (the "ligand") is titrated into a sample cell containing the purified Src kinase domain (the "macromolecule"). The instrument measures the minute temperature changes that occur upon binding, from which the binding affinity, stoichiometry, and enthalpy are calculated.

  • Materials:

    • Highly purified, concentrated Src kinase domain

    • Peptide inhibitor, accurately quantified

    • Identical dialysis buffer for both protein and peptide to minimize heats of dilution

    • Isothermal titration calorimeter

  • Procedure:

    • Sample Preparation: Dialyze both the Src kinase and the peptide inhibitor extensively against the same buffer (e.g., PBS or HEPES buffer). Degas all solutions before use.

    • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the Src kinase solution (e.g., 20-50 µM) into the sample cell and the peptide inhibitor solution (e.g., 200-500 µM, typically 10x the protein concentration) into the injection syringe.

    • Titration: Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each) to allow the signal to return to baseline between injections.

    • Control Experiment: Perform a control titration by injecting the inhibitor into buffer alone to measure the heat of dilution.

    • Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the heat peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).

Protocol 3: Cell-Based Assay for Src Inhibition (Western Blot for p-Src Y416)

This assay confirms that an inhibitor can enter cells and engage its target, leading to a reduction in Src autophosphorylation at the activating Tyr416 site.

  • Principle: Cancer cells with high basal Src activity are treated with the inhibitor. The cells are then lysed, and the proteins are separated by size via SDS-PAGE. A specific antibody that recognizes only the phosphorylated Tyr416 form of Src is used to detect the level of active Src, which is then compared to the total Src protein level.[4]

  • Materials:

    • Cancer cell line with high Src activity (e.g., MDA-MB-231)

    • Peptide inhibitor

    • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-phospho-Src (Y416) and anti-total Src[4]

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) detection reagent

    • Imaging system

  • Procedure:

    • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the peptide inhibitor (e.g., 0-10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour.

      • Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply ECL reagent and capture the chemiluminescent signal.

    • Analysis and Normalization: Quantify the band intensities. To normalize, strip the blot and re-probe for total Src and a loading control (e.g., β-actin). The level of inhibition is determined by the ratio of p-Src to total Src.

Visualizing Pathways and Processes

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate a key Src signaling pathway, a typical workflow for inhibitor screening, and the mechanism of competitive inhibition.

Src_Signaling_Pathway cluster_membrane Plasma Membrane GF_Receptor Growth Factor Receptor (RTK) Src Src GF_Receptor->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation

Caption: Simplified Src signaling pathway downstream of a receptor tyrosine kinase (RTK).

Inhibitor_Screening_Workflow Library Peptide Inhibitor Library HTS High-Throughput Screen (e.g., ADP-Glo Assay) Library->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID IC50 IC₅₀ Determination (Dose-Response) Hit_ID->IC50 Binding Binding Validation (e.g., ITC) IC50->Binding Cellular Cell-Based Assay (p-Src Western Blot) Binding->Cellular Lead Lead Candidate Cellular->Lead

Caption: Experimental workflow for identifying and characterizing Src substrate site inhibitors.

Competitive_Inhibition Src Src Kinase (Enzyme) Product Phosphorylated Product Src->Product Binds & Reacts Inhibited_Complex Inhibited E-I Complex Src->Inhibited_Complex Binds Substrate Peptide Substrate Inhibitor Peptide Inhibitor

Caption: Mechanism of competitive inhibition at the Src kinase substrate binding site.

Challenges and Future Directions

Despite the promise of enhanced selectivity, the development of peptide substrate site inhibitors faces significant hurdles.

  • Cell Permeability: Peptides are generally large and polar, leading to poor membrane permeability and limited bioavailability. Strategies to overcome this include cyclization, stapling, and the development of smaller peptidomimetics.[5][10]

  • Proteolytic Stability: Linear peptides are susceptible to rapid degradation by proteases in vivo. Chemical modifications, such as using D-amino acids or cyclization, can improve stability.[5]

  • Selectivity: While selectivity is improved relative to ATP-competitive inhibitors, achieving high specificity against other closely related kinases that may share substrate motifs remains a challenge.

Future efforts will likely focus on designing novel peptidomimetics and cell-penetrating peptides to improve drug-like properties. Furthermore, combining substrate-competitive moieties with ATP-competitive fragments to create bi-substrate inhibitors is a powerful strategy to achieve both exceptional potency and selectivity.[3] The continued structural elucidation of kinase-substrate complexes will be critical in guiding the rational design of the next generation of these targeted therapies.

Conclusion

Targeting the peptide substrate binding site of Src kinase represents a compelling alternative to traditional ATP-competitive inhibition. By exploiting the greater structural diversity of this site, peptide-based and peptidomimetic inhibitors offer the potential for superior selectivity, which can translate into improved efficacy and reduced off-target effects. While challenges in bioavailability and stability remain, ongoing innovations in peptide chemistry and drug design are paving the way for the development of these highly specific agents as next-generation therapeutics for cancer and other Src-dependent diseases.

References

In vitro cytotoxicity of IV-361 on solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vitro Cytotoxicity of IV-361 on Solid Tumors

Abstract

This document provides a comprehensive technical overview of the in vitro cytotoxic effects of this compound, a novel investigational compound, against a panel of human solid tumor cell lines. The data presented herein demonstrates the potent and selective anti-proliferative activity of this compound. This guide details the experimental protocols utilized for cytotoxicity assessment and elucidates the proposed mechanism of action through key signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

The development of targeted therapies that can effectively inhibit the growth of solid tumors with minimal off-target effects remains a primary objective in oncology drug discovery. This compound is a small molecule inhibitor designed to target key oncogenic signaling pathways frequently dysregulated in various solid malignancies. This whitepaper summarizes the foundational in vitro studies conducted to characterize the cytotoxic potential of this compound, providing critical data for its continued preclinical development.

Quantitative Cytotoxicity Data

The anti-proliferative activity of this compound was evaluated across a diverse panel of human solid tumor cell lines representing different cancer histologies. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to the compound.

Table 1: IC50 Values of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer15.2
HCT116Colorectal Carcinoma8.9
MCF-7Breast Adenocarcinoma25.1
MDA-MB-231Breast Adenocarcinoma12.5
PC-3Prostate Carcinoma30.8
DU145Prostate Carcinoma22.4
PANC-1Pancreatic Carcinoma5.6
BxPC-3Pancreatic Carcinoma9.1
SK-OV-3Ovarian Cancer18.7
OVCAR-3Ovarian Cancer14.3

Experimental Protocols

Cell Culture and Maintenance

All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of this compound were determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The detailed workflow is outlined below.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Viability Measurement cluster_3 Data Analysis Harvest Harvest and count cells Seed Seed cells into 96-well plates (5,000 cells/well) Harvest->Seed Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Prepare Prepare serial dilutions of this compound Add Add compound to wells Prepare->Add Incubate2 Incubate for 72 hours Add->Incubate2 AddMTS Add MTS reagent to each well Incubate3 Incubate for 2-4 hours AddMTS->Incubate3 Read Measure absorbance at 490 nm Incubate3->Read Normalize Normalize data to vehicle control Plot Plot dose-response curve Normalize->Plot Calculate Calculate IC50 values Plot->Calculate

Caption: Workflow for the MTS-based in vitro cytotoxicity assay.

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its cytotoxic effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and metabolism that is frequently hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation IV361 This compound IV361->PI3K Inhibits

Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT/mTOR pathway.

Summary and Future Directions

The in vitro data presented in this technical guide demonstrate that this compound is a potent inhibitor of cell proliferation across a range of solid tumor cell lines. The low nanomolar IC50 values suggest that this compound has significant potential as an anti-cancer agent. The proposed mechanism of action, through the inhibition of the PI3K/AKT/mTOR pathway, provides a strong rationale for its selective activity in cancers with dysregulation of this cascade.

Future studies will focus on comprehensive in vivo efficacy studies in xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of the molecular mechanisms underlying the cytotoxic effects of this compound. These investigations will be crucial for the continued clinical development of this compound as a novel therapy for solid tumors.

Preclinical Profile of KX2-361: A Dual Src and Tubulin Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KX2-361 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3] Developed for oncology applications, its ability to cross the blood-brain barrier has made it a compound of particular interest for the treatment of malignant brain tumors such as glioblastoma (GBM).[1][4] This technical guide provides a comprehensive overview of the preclinical studies of KX2-361, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

KX2-361 exerts its anti-cancer effects through a dual mechanism:

  • Src Kinase Inhibition : KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[4] Src is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis.[3] By inhibiting Src, KX2-361 disrupts these oncogenic signaling pathways.

  • Tubulin Polymerization Inhibition : The molecule also binds directly to tubulin, disrupting the formation of microtubules.[1][2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]

This dual mechanism of action suggests a broad therapeutic potential and may offer an advantage in overcoming resistance mechanisms associated with single-target agents.

Quantitative In Vitro Data

The in vitro potency of KX2-361 has been evaluated across various cancer cell lines, primarily focusing on glioblastoma. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: Anti-proliferative Activity of KX2-361 in Glioblastoma Cell Lines [5]

Cell LineHistotypeGI50 (nM)
DaoyMedulloblastoma16
LN-18Glioblastoma2.9
T98GGlioblastomaData not available
U87GlioblastomaData not available
GL261Murine GliomaData not available

Table 2: Inhibition of Src Autophosphorylation [5]

Cell LineIC50 (nM)
GL26160

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice have demonstrated that KX2-361 is orally bioavailable and exhibits significant penetration of the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of KX2-361 in Mice Following Oral Administration (20 mg/kg) [5]

ParameterValue
Brain Cmax4025 ± 319 ng/g
Brain AUClast5044 ± 355 h*ng/g
Time to Brain Cmax15 minutes

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of KX2-361.

Cell Viability Assay
  • Principle : To determine the concentration of KX2-361 that inhibits 50% of cell growth (GI50), a colorimetric assay such as the MTT assay is commonly used. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol :

    • Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

    • Cells are treated with a serial dilution of KX2-361 or vehicle control (DMSO) for a period of 72 hours.

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.

    • The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • GI50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of KX2-361 and fitting the data to a sigmoidal dose-response curve.

Src Autophosphorylation Western Blot
  • Principle : To assess the inhibitory effect of KX2-361 on Src kinase activity within cells, Western blotting is used to detect the phosphorylation status of Src at tyrosine 416 (pY416), an indicator of its autophosphorylation and activation.

  • Protocol :

    • GL261 murine glioma cells are cultured and treated with varying concentrations of KX2-361 (e.g., 0-200 nM) for 24 to 72 hours.[5]

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Total protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-Src (pY416) and total Src. A loading control antibody, such as GAPDH, is also used.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phospho-Src to total Src.

Tubulin Polymerization Assay
  • Principle : This assay measures the effect of KX2-361 on the in vitro assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in light scattering, which is measured as an increase in absorbance at 340 nm.

  • Protocol :

    • Purified tubulin (e.g., >99% pure) is resuspended in a glutamate-based buffer.

    • The reaction is initiated by the addition of GTP and warming the mixture to 37°C in the presence of KX2-361 (e.g., 5 µM) or a vehicle control.[5]

    • The absorbance at 340 nm is measured every minute for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.

    • The extent and rate of tubulin polymerization are determined by analyzing the absorbance curves.

Cell Cycle Analysis
  • Principle : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, is used for this purpose.

  • Protocol :

    • U87 glioblastoma cells are treated with KX2-361 (e.g., 0-270 nM) for a specified time (e.g., 24 hours).[5]

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.

    • Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A to degrade RNA.

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Apoptosis Assay
  • Principle : The induction of apoptosis by KX2-361 is assessed by detecting the cleavage of key apoptotic proteins, such as caspases and PARP, via Western blotting.

  • Protocol :

    • Glioblastoma cell lines (e.g., U87, GL261, T98G) are treated with KX2-361 (e.g., 0-800 nM) for a defined period (e.g., 48 hours).[5]

    • Cell lysates are prepared and protein concentrations are quantified as described for the Src autophosphorylation Western blot.

    • Western blotting is performed using primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody for a loading control (e.g., β-actin or GAPDH) is also used.

    • Detection and analysis are carried out as previously described.

Orthotopic Glioblastoma Mouse Model
  • Principle : To evaluate the in vivo efficacy of KX2-361 against glioblastoma, a syngeneic orthotopic mouse model is utilized. This involves implanting murine glioma cells directly into the brains of immunocompetent mice.

  • Protocol :

    • C57BL/6 mice are anesthetized, and a small burr hole is made in the skull.

    • A stereotactic frame is used to inject a suspension of GL261 murine glioma cells into the striatum of the brain.

    • Tumor growth is monitored by magnetic resonance imaging (MRI) or bioluminescence imaging if the cells are engineered to express luciferase.

    • Three days post-tumor implantation, mice are randomized into treatment groups.

    • KX2-361 is administered orally, once daily, for a specified duration (e.g., 45 days). A vehicle control group and a positive control group (e.g., temozolomide) are included.

    • Animal survival is monitored, and tumor burden is assessed at the end of the study.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by KX2-361 and the general workflow of the preclinical in vivo efficacy studies.

KX2_361_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates Downstream_Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis, Metastasis) Src->Downstream_Signaling Phosphorylates Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis KX2_361 KX2-361 KX2_361->Src Inhibits KX2_361->Tubulin Inhibits Polymerization

Figure 1. Dual mechanism of action of KX2-361.

In_Vivo_Efficacy_Workflow Start Start Tumor_Implantation Orthotopic Implantation of GL261 Glioma Cells in C57BL/6 Mice Start->Tumor_Implantation Tumor_Establishment Allow Tumors to Establish (3 days) Tumor_Implantation->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Treatment_Vehicle Vehicle Control (Oral, daily) Randomization->Treatment_Vehicle Treatment_KX2_361 KX2-361 (Oral, daily) Randomization->Treatment_KX2_361 Treatment_TMZ Temozolomide (Positive Control) Randomization->Treatment_TMZ Monitoring Monitor Animal Survival and Tumor Growth (e.g., MRI) Treatment_Vehicle->Monitoring Treatment_KX2_361->Monitoring Treatment_TMZ->Monitoring Endpoint Endpoint Analysis: Survival Data, Tumor Burden Monitoring->Endpoint End End Endpoint->End

Figure 2. Workflow for in vivo efficacy studies.

Conclusion

The preclinical data for KX2-361 demonstrate its potential as a therapeutic agent for oncology, particularly for challenging indications like glioblastoma. Its dual mechanism of targeting both Src kinase and tubulin polymerization, combined with its ability to penetrate the blood-brain barrier, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight its potent anti-cancer activity and provide a foundation for further investigation and clinical translation.

References

IV-361 (KX2-361): A Non-ATP Competitive Inhibitor of Src Kinase with a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: IV-361, also known as KX2-361, is a novel, orally bioavailable small molecule inhibitor that uniquely targets Src tyrosine kinase signaling and tubulin polymerization. Unlike the majority of kinase inhibitors that compete with ATP at the enzyme's active site, this compound is a non-ATP competitive inhibitor, targeting the peptide substrate binding site of Src. This distinct mechanism of action offers the potential for higher selectivity and efficacy, as it avoids competition with the high intracellular concentrations of ATP. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (KX2-361) and related compounds from preclinical studies.

Table 1: In Vitro Potency of Naphthalene and Indole Scaffold Analogues

CompoundScaffoldIsolated Src IC50 (μM)
Analogue 4Naphthalene16
Analogue 5 (KX2-361) Indole 38

Data from the Journal of Medicinal Chemistry[1].

Table 2: Growth Inhibition (GI50) of a Biaryl Side Chain Analogue (Compound 7)

Cell LineCancer TypeGI50 (μM)
KM12Colon Cancer0.41
A549Non-Small Cell Lung Cancer1.03
HT29Colon Cancer0.88

Data from the Journal of Medicinal Chemistry, indicating the potency of a precursor to KX2-361 in whole cells[1].

Mechanism of Action

This compound (KX2-361) exhibits a dual mechanism of action:

  • Non-ATP Competitive Src Inhibition: this compound binds to the peptide substrate binding site of Src kinase. This is a significant distinction from most kinase inhibitors that target the highly conserved ATP-binding pocket[1][2]. By targeting a more unique site, non-ATP competitive inhibitors have the potential for greater selectivity among the highly homologous family of protein kinases. The inhibition of Src blocks the phosphorylation of downstream substrate proteins, thereby disrupting signaling pathways that promote tumor growth, proliferation, and metastasis[1][3].

  • Tubulin Polymerization Inhibition: In addition to its effects on Src, this compound has been shown to inhibit tubulin polymerization. This mechanism is distinct from that of other tubulin inhibitors like taxanes[2]. The broad range of tumor cell lines in which this compound and its analogue KX2-391 show potent growth inhibition suggested an additional mechanism of action beyond Src inhibition alone[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Src and the general workflow for evaluating Src inhibitors like this compound.

Src_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt FAK Focal Adhesion Kinase (FAK) Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis IV361 This compound (KX2-361) (Non-ATP Competitive Inhibitor) IV361->Src Inhibition Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration & Invasion FAK->Migration

Caption: Src kinase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Isolated Src Kinase Assay (Determine IC50) Cell_Viability Cell Proliferation Assays (e.g., MTT, CCK-8) Kinase_Assay->Cell_Viability Confirm Cellular Activity Western_Blot Western Blotting (Analyze Src Autophosphorylation, p-Tyr416) Cell_Viability->Western_Blot Validate Target Engagement Tubulin_Polymerization Tubulin Polymerization Assay Western_Blot->Tubulin_Polymerization Investigate Dual Mechanism Xenograft Xenograft Tumor Models (e.g., in mice) Tubulin_Polymerization->Xenograft Evaluate In Vivo Efficacy PK_PD Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Xenograft->PK_PD Assess Drug Exposure and Response Phase_I Phase I Clinical Trial (Safety, MTD, PK) PK_PD->Phase_I Translate to Human Studies

Caption: General experimental workflow for the evaluation of a Src inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (KX2-361) and its analogues.

Isolated Src Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the isolated Src enzyme.

  • Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a peptide substrate by Src kinase. The level of phosphorylation is quantified, typically using a radioactive ATP isotope ([γ-³²P]ATP) or a fluorescence-based method.

  • Protocol:

    • Recombinant human Src kinase is incubated with the test compound (e.g., this compound) at various concentrations in a kinase reaction buffer.

    • A synthetic peptide substrate and ATP (at a concentration near its Km) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • To confirm non-ATP competitive inhibition, the assay can be repeated with varying concentrations of ATP. A non-ATP competitive inhibitor's IC50 will not significantly change with increasing ATP concentrations.

Cell Growth Inhibition Assay (GI50)
  • Objective: To determine the concentration of the compound that causes 50% inhibition of cell growth in various cancer cell lines.

  • Principle: Colorimetric or fluorometric assays are used to measure the number of viable cells after treatment with the inhibitor.

  • Protocol (using MTT assay as an example):

    • Cancer cells (e.g., KM12, A549, HT29) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI50 value is calculated from the dose-response curve.

Western Blotting for Src Autophosphorylation
  • Objective: To assess the in-cell inhibition of Src activity by measuring the phosphorylation status of a key autophosphorylation site (Tyrosine 416).

  • Principle: This technique uses specific antibodies to detect the total amount of Src protein and the amount of Src phosphorylated at Tyr416 (p-Src Y416).

  • Protocol:

    • Cells (e.g., Src3T3, HT29) are treated with the inhibitor at various concentrations for a defined period.

    • The cells are lysed to extract total cellular proteins.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for p-Src (Y416) and another for total Src.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry is used to quantify the band intensities, and the ratio of p-Src to total Src is calculated to determine the extent of inhibition.[1]

Conclusion

This compound (KX2-361) represents a promising class of anticancer agents due to its dual mechanism of action and its non-ATP competitive inhibition of Src kinase. This unique approach may offer advantages in terms of selectivity and the ability to overcome resistance mechanisms associated with ATP-competitive inhibitors. The preclinical data demonstrate its potential to inhibit cancer cell growth both in vitro and in vivo. Further clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential in oncology.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of IV-361 on MDA-MB-361 Human Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IV-361" is a hypothetical agent used for illustrative purposes within this document. The following protocols and data are based on established methodologies for the in vitro evaluation of therapeutic compounds on the MDA-MB-361 human breast cancer cell line.

Introduction

The MDA-MB-361 cell line, derived from a brain metastasis of a breast adenocarcinoma, is a valuable in vitro model for studying hormone-receptor-positive (ER+) and HER2-positive breast cancer.[1] These cells are frequently employed to assess the efficacy of novel therapeutic agents. This document provides a detailed protocol for the in vitro treatment of MDA-MB-361 cells with a hypothetical anti-cancer agent, this compound, and subsequent analysis of its effects on cell viability, apoptosis, and relevant signaling pathways.

Quantitative Data Summary

The following tables present hypothetical data representing the expected outcomes of treating MDA-MB-361 cells with this compound.

Table 1: Dose-Response Effect of this compound on MDA-MB-361 Cell Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{15.2}
185.2 ± 3.8
568.7 ± 5.1
1055.3 ± 4.2
2532.1 ± 3.9
5015.8 ± 2.7

Table 2: Apoptosis Induction by this compound in MDA-MB-361 Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control3.2 ± 0.81.5 ± 0.44.7
This compound (15 µM)25.8 ± 2.110.4 ± 1.536.2
This compound (30 µM)42.1 ± 3.518.7 ± 2.260.8

Table 3: Effect of this compound on Key Signaling Proteins in MDA-MB-361 Cells

Target ProteinTreatment (24h)Relative Protein Expression (Normalized to β-actin)
p-AKT (Ser473) Vehicle Control1.00
This compound (15 µM)0.45
Total AKT Vehicle Control1.00
This compound (15 µM)0.98
p-ERK1/2 (Thr202/Tyr204) Vehicle Control1.00
This compound (15 µM)0.62
Total ERK1/2 Vehicle Control1.00
This compound (15 µM)1.02
Cleaved PARP Vehicle Control1.00
This compound (15 µM)3.85

Experimental Protocols

Cell Culture and Maintenance of MDA-MB-361 Cells

MDA-MB-361 cells exhibit an epithelial morphology and are adherent.[2]

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 15% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[3]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO₂.[3]

  • Subculture Routine: When cells reach 70-80% confluency, they are passaged.[3]

    • Aspirate the culture medium.

    • Rinse the cell monolayer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.[3]

In Vitro Treatment with this compound
  • Cell Seeding: Seed MDA-MB-361 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should always be included.[4]

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

Cell Viability Assay (WST-1 Assay)

The WST-1 assay is a colorimetric method to quantify cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]

  • Seed 5 x 10³ MDA-MB-361 cells per well in a 96-well plate and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound and a vehicle control for 48 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Seed MDA-MB-361 cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells once with cold 1X PBS.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]

  • Incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[6]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate.[7]

  • Cell Lysis: After treatment with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Cleaved PARP, and β-actin) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation start Start with MDA-MB-361 Cells culture Culture to 70-80% Confluency start->culture seed Seed Cells in Multi-well Plates culture->seed treatment Treat with this compound (0-50 µM) and Vehicle Control seed->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (WST-1) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western Western Blot Analysis incubation->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for evaluating the in vitro efficacy of this compound on MDA-MB-361 cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis IV361 This compound IV361->PI3K Inhibition IV361->Raf Inhibition Inhibition_Proliferation Inhibition Induction_Apoptosis Induction

Caption: Hypothetical signaling pathway targeted by this compound in MDA-MB-361 breast cancer cells.

References

Application Notes and Protocols for IV-361 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It has demonstrated anti-cancer activity, making it a compound of significant interest in oncological research and drug development.[1] this compound exhibits less inhibition on CDK2 and PLK1.[1] In cellular assays, it has shown excellent growth inhibitory activity against cell lines such as HCT-116 and has been observed to inhibit the production of IL-2 and IL-17 in peripheral blood mononuclear cells (PBMCs).[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₃H₃₂FN₅O₂Si[2]
Molecular Weight 457.62 g/mol [1][2]
CAS Number 2055741-39-2[1][2]
Appearance Solid, White to off-white[1][2]
Solubility (in vitro) DMSO: 90 mg/mL (196.67 mM)[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1][2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1][2]

Experimental Protocols

I. In Vitro Stock Solution Preparation (DMSO)

This protocol outlines the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) for use in cell-based assays and other in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (recommended)

  • Calibrated pipettes

Protocol:

  • Determine the Desired Stock Concentration: A common starting concentration for a stock solution is 10 mM or 20 mM. For this compound, a concentration of up to 196.67 mM is achievable in DMSO.[1][2]

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened container is recommended.[1]

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, use an ultrasonic bath to aid in solubilization.[1] Sonicate in short bursts to avoid heating the sample.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2]

II. In Vivo Formulation Preparation

This protocol describes the preparation of an this compound formulation suitable for oral administration in animal models, based on a published method.[2]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare a DMSO Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, a 22.5 mg/mL solution.

  • Co-solvent Addition (Sequential): The following steps should be performed sequentially, ensuring the solution is mixed well after each addition.[2]

    • To prepare 1 mL of the final formulation, start with 100 µL of the 22.5 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

  • Final Concentration: This procedure will result in a final this compound concentration of 2.25 mg/mL (4.92 mM).[2]

  • Administration: The resulting clear solution is ready for oral administration.

Mandatory Visualization

Below are diagrams illustrating key processes and pathways related to the experimental use of this compound.

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot_store_vitro Aliquot and Store at -20°C / -80°C dissolve->aliquot_store_vitro prepare_dmso_stock Prepare Concentrated DMSO Stock add_peg Add PEG300 and Mix prepare_dmso_stock->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline administer Administer Orally add_saline->administer

Caption: Workflow for preparing this compound stock solutions.

signaling_pathway Simplified Signaling Pathway of this compound Action cluster_pathway CDK7-Mediated Transcription CDK7 CDK7 TFIIH TFIIH Complex CDK7->TFIIH forms CyclinH Cyclin H CyclinH->TFIIH MAT1 MAT1 MAT1->TFIIH RNAPII RNA Polymerase II CTD TFIIH->RNAPII phosphorylates Transcription Gene Transcription RNAPII->Transcription initiates Transcription->Inhibition Inhibition of Cell Proliferation IV361 This compound IV361->Inhibition

Caption: this compound inhibits CDK7, blocking transcription.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of KX2-361 in preclinical mouse models, with a focus on glioblastoma. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this novel dual Src kinase and tubulin polymerization inhibitor.

Introduction to KX2-361

KX2-361 is a small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3][4] This dual activity disrupts key signaling pathways involved in tumor cell proliferation, migration, and survival, as well as interfering with cell division by destabilizing microtubules. A significant feature of KX2-361 is its good oral bioavailability and its ability to effectively cross the blood-brain barrier (BBB) in mice, making it a promising candidate for the treatment of brain tumors such as glioblastoma.[1][2][3][5]

Recommended Dosage and Administration

Glioblastoma Mouse Models

The most extensively studied application of KX2-361 in mice has been in the context of glioblastoma, particularly using the syngeneic orthotopic GL261 model in C57BL/6 mice.

Mouse ModelTumor TypeRoute of AdministrationDosageDosing ScheduleDuration
C57BL/6Glioblastoma (GL261)Oral20 mg/kgOnce daily45 days
C57BL/6Glioblastoma (GL261)OralIn combination with Temozolomide (5 mg/kg, once weekly)Once daily45 days

Table 1: Recommended Dosage of KX2-361 in a Glioblastoma Mouse Model

One key study demonstrated that a 20 mg/kg oral dose of KX2-361 resulted in significant brain penetration.[3] While the therapeutic efficacy studies do not always explicitly state the dosage in mg/kg, the brain penetration study provides a strong basis for this recommended dose. In efficacy studies, treatment is typically initiated 3 days after the intracranial implantation of GL261 cells.[6]

Experimental Protocols

Preparation of KX2-361 for Oral Administration

While the exact vehicle used in the pivotal studies is not publicly disclosed, a common vehicle for oral gavage of hydrophobic small molecules in mice can be formulated as follows. Researchers should perform their own solubility and stability tests.

Materials:

  • KX2-361 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline or Phosphate Buffered Saline (PBS)

Protocol:

  • Dissolve KX2-361 in DMSO to create a stock solution.

  • For the final formulation, a vehicle composition such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS can be used.

  • Add the KX2-361 stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension.

  • The final concentration should be calculated to deliver the desired dose (e.g., 20 mg/kg) in a suitable volume for oral gavage (typically 100-200 µL for a 20-25 g mouse).

Orthotopic Glioblastoma Model (GL261)

This protocol describes the establishment of an orthotopic glioblastoma model using GL261 cells in C57BL/6 mice.

Materials:

  • GL261 murine glioma cells

  • C57BL/6 mice (6-8 weeks old)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Culture GL261 cells in appropriate media. Harvest cells during the logarithmic growth phase.

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells in 2-5 µL.

  • Anesthetize the mouse and secure it in the stereotaxic frame.

  • Create a small incision in the scalp to expose the skull.

  • Using a dental drill, create a small burr hole at the following coordinates relative to bregma: 2.0 mm anterior and 2.0 mm lateral (right hemisphere).[7]

  • Slowly inject the cell suspension to a depth of 3.0 mm from the skull surface.

  • Withdraw the needle slowly and suture the incision.

  • Monitor the mice for recovery and tumor development.

Monitoring Tumor Progression

Magnetic Resonance Imaging (MRI):

  • Tumor growth should be monitored non-invasively using MRI.

  • A baseline MRI can be performed prior to the initiation of treatment (e.g., day 3 post-implantation).

  • Subsequent MRIs can be conducted at regular intervals (e.g., weekly or bi-weekly) to track tumor volume and response to treatment. Representative MRI images in published studies show tumor assessment between days 18 and 26 for vehicle-treated animals and between days 45 and 60 for KX2-361-treated animals.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of KX2-361

KX2-361 exerts its anti-cancer effects through the dual inhibition of Src kinase and tubulin polymerization. The diagram below illustrates this mechanism.

KX2-361_Mechanism_of_Action cluster_0 KX2-361 cluster_1 Cellular Targets cluster_2 Downstream Effects KX2_361 KX2-361 Src Src Kinase KX2_361->Src Tubulin Tubulin KX2_361->Tubulin Signaling Inhibition of Downstream Signaling Src->Signaling Microtubule Disruption of Microtubule Formation Tubulin->Microtubule Proliferation Decreased Cell Proliferation Signaling->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis Mitosis Mitotic Arrest Microtubule->Mitosis Mitosis->Apoptosis

Figure 1. Dual mechanism of action of KX2-361.
Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of KX2-361 in an orthotopic glioblastoma mouse model.

Experimental_Workflow cluster_treatment start Start cell_culture GL261 Cell Culture start->cell_culture implantation Orthotopic Implantation (1x10^5 cells in C57BL/6 mice) cell_culture->implantation randomization Randomization of Mice (Day 3 post-implantation) implantation->randomization treatment Treatment Initiation randomization->treatment vehicle Vehicle Control (Oral, daily) treatment->vehicle kx2_361 KX2-361 (20 mg/kg, oral, daily) treatment->kx2_361 monitoring Tumor Growth Monitoring (MRI) vehicle->monitoring kx2_361->monitoring endpoint Endpoint Analysis (Survival, Tumor Volume, Histology) monitoring->endpoint finish End endpoint->finish

Figure 2. Workflow for KX2-361 efficacy study.

Safety and Toxicity

Preclinical studies have indicated that KX2-361 is generally well-tolerated in mice at therapeutic doses. However, as with any anti-cancer agent, it is crucial to monitor for signs of toxicity.

Monitoring:

  • Regularly monitor animal weight, as a significant loss can indicate toxicity.

  • Observe the general health and behavior of the mice.

  • At the study endpoint, consider collecting blood for complete blood counts and serum chemistry, as well as major organs for histological analysis to assess any potential off-target toxicity.

Conclusion

KX2-361 is a promising therapeutic agent for glioblastoma, with a well-defined dual mechanism of action and favorable pharmacokinetic properties in mice. The recommended oral dosage of 20 mg/kg administered once daily has shown efficacy in the GL261 orthotopic mouse model. The protocols provided here offer a foundation for researchers to further investigate the potential of KX2-361 in various preclinical cancer models. Careful adherence to sterile surgical techniques and diligent monitoring of animal welfare are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Detection of p-Src (Tyr416) Inhibition by IV-361 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of Src, often characterized by autophosphorylation at tyrosine 416 (Tyr416), is a significant driver in the progression of numerous cancers. Consequently, the inhibition of Src phosphorylation (p-Src) represents a key therapeutic strategy in oncology. IV-361 is a novel small molecule inhibitor designed to target Src kinase activity. This document provides a comprehensive protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on Src phosphorylation at Tyr416 in a cellular context.

Signaling Pathway

This compound is hypothesized to inhibit the catalytic activity of Src kinase. This prevents the autophosphorylation of Src at Tyr416, a critical step for its activation. By blocking this activation, this compound effectively curtails downstream signaling pathways that contribute to cancer cell proliferation and survival.

cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation pSrc p-Src (Tyr416) (Active) Src->pSrc Autophosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival, Migration) pSrc->Downstream_Signaling IV361 This compound IV361->Src Inhibition

Caption: this compound inhibits Src activation and downstream signaling.

Experimental Workflow

The following diagram outlines the key steps for assessing the inhibition of Src phosphorylation by this compound using Western blot.

Cell_Culture 1. Cell Culture & Treatment (e.g., MDA-MB-231) Drug_Treatment 2. Treat with this compound (Dose-response & time-course) Cell_Culture->Drug_Treatment Lysis 3. Cell Lysis (with phosphatase & protease inhibitors) Drug_Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_pSrc 8. Primary Antibody Incubation (anti-p-Src Tyr416) Blocking->Primary_pSrc Secondary 9. Secondary Antibody Incubation (HRP-conjugated) Primary_pSrc->Secondary Detection 10. Chemiluminescent Detection Secondary->Detection Stripping 11. Membrane Stripping Detection->Stripping Primary_TotalSrc 12. Re-probe with Primary Antibody (anti-Total Src) Stripping->Primary_TotalSrc Secondary_2 13. Secondary Antibody Incubation Primary_TotalSrc->Secondary_2 Detection_2 14. Chemiluminescent Detection Secondary_2->Detection_2 Primary_Loading 15. Re-probe with Primary Antibody (e.g., anti-β-actin) Detection_2->Primary_Loading Secondary_3 16. Secondary Antibody Incubation Primary_Loading->Secondary_3 Detection_3 17. Chemiluminescent Detection Secondary_3->Detection_3 Analysis 18. Densitometry & Data Analysis Detection_3->Analysis

Caption: Workflow for Western blot analysis of p-Src inhibition.

Detailed Experimental Protocol

This protocol is optimized for the analysis of phosphorylated proteins and includes critical steps to ensure the preservation of phosphorylation states.[1][2][3][4][5]

Materials and Reagents
  • Cell Lines: A cell line with detectable endogenous levels of p-Src (e.g., MDA-MB-231, HT-29, or as determined by the researcher).

  • This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][2] It is crucial to add inhibitors fresh just before use.[1][3]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.[6][7][8]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][3][5] Avoid using milk as it contains phosphoproteins that can increase background.[2][3][5]

  • Primary Antibodies:

    • Rabbit anti-p-Src (Tyr416) antibody (e.g., Cell Signaling Technology #2101 or #6943).[9][10]

    • Rabbit anti-Total Src antibody (e.g., Cell Signaling Technology #2108).[11][12]

    • Loading control antibody (e.g., mouse anti-β-actin).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Stripping Buffer: Mild or harsh stripping buffers can be prepared or purchased commercially.[6][7][13][14]

Cell Culture and Treatment
  • Culture cells to 70-80% confluency in appropriate media.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, 12, 24 hours).

  • Include a vehicle-only control (e.g., DMSO).

Sample Preparation
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[1][5]

  • Aspirate the PBS completely and add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors).[1][2][4]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate on ice for 20-30 minutes with occasional vortexing.[1][15]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification and Sample Loading
  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to equal amounts of protein (typically 20-30 µg) from each sample and boil at 95-100°C for 5 minutes.[16]

  • Load the samples onto an SDS-PAGE gel.[15]

  • Perform electrophoresis to separate the proteins by size.[15]

Immunoblotting
  • Transfer the separated proteins from the gel to a PVDF membrane.[16]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[16][17]

  • Incubate the membrane with the primary antibody against p-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16][17]

  • Wash the membrane three times for 5-10 minutes each with TBST.[17]

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[16][17]

  • Perform final washes with TBST (three times for 10 minutes each).[17]

Detection and Analysis
  • Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.[16]

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

Stripping and Re-probing for Total Src and Loading Control

To accurately determine the extent of inhibition, it is crucial to normalize the p-Src signal to the total Src protein and a loading control.[16]

  • After imaging for p-Src, the membrane can be stripped of the bound antibodies.[6][7][8][13][14]

  • Wash the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for the recommended time and temperature.[6][7]

  • Wash the membrane extensively with PBS or TBST to remove the stripping buffer.[6][7]

  • Block the stripped membrane again with 5% BSA in TBST for 1 hour.[7]

  • Incubate the membrane with the primary antibody for total Src overnight at 4°C.

  • Repeat the secondary antibody incubation, washing, and detection steps as described above.

  • If necessary, strip the membrane again and re-probe for a loading control (e.g., β-actin) following the same procedure.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a table for clear comparison. The normalized p-Src level is calculated as the ratio of p-Src to total Src, which is then normalized to the loading control.

This compound Conc. (nM)p-Src (Tyr416) IntensityTotal Src IntensityLoading Control (β-actin) IntensityNormalized p-Src/Total Src% Inhibition
0 (Vehicle)1.001.001.001.000
10.850.981.020.8713
100.521.010.990.5248
1000.150.991.010.1585
10000.051.020.980.0595

Note: The data presented is for illustrative purposes and represents expected outcomes based on the potent activity of a Src inhibitor. The % Inhibition is calculated relative to the vehicle control.

References

Application Notes and Protocols for Immunofluorescence Staining of Tubulin with IV-361

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is a novel synthetic compound under investigation for its potential as a microtubule-targeting agent. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] Their essential role in mitosis makes them a key target for anticancer drug development.[1][2][4] These application notes provide a detailed protocol for the immunofluorescent staining of tubulin in cultured cells treated with this compound to facilitate the study of its effects on the microtubule cytoskeleton.

Mechanism of Action

The precise mechanism of this compound is currently under investigation. However, preliminary studies suggest that it functions as a microtubule-destabilizing agent. It is hypothesized to bind to tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and can subsequently induce apoptosis. This proposed mechanism places this compound in a class of compounds with potential applications in oncology research and drug development.

cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Blocked_Polymerization Inhibition of Polymerization Tubulin_Dimers->Blocked_Polymerization Microtubules->Tubulin_Dimers Depolymerization IV361 This compound IV361->Tubulin_Dimers Binds to Tubulin Disrupted_Spindle Disrupted Mitotic Spindle Blocked_Polymerization->Disrupted_Spindle Cell_Cycle_Arrest G2/M Arrest Disrupted_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

Quantitative data from immunofluorescence imaging of cells treated with this compound is essential for determining its potency and cellular effects. Researchers are encouraged to generate cell-line-specific dose-response curves and quantify microtubule disruption. The following table provides a template for recording such data.

ParameterValueCell Line/SystemReference
IC50 for Microtubule Disruption e.g., 50 nMe.g., HeLa[Internal Data]
Optimal Staining Concentration (Primary Ab) e.g., 1:500e.g., HeLa[Internal Data]
Optimal Staining Concentration (Secondary Ab) e.g., 1:1000e.g., HeLa[Internal Data]
Incubation Time (this compound) e.g., 24 hourse.g., HeLa[Internal Data]
Change in Microtubule Density (%) e.g., -60%e.g., HeLa[Internal Data]
Change in Filament Length (µm) e.g., -5.2 µme.g., HeLa[Internal Data]

Experimental Protocols

This section provides a detailed protocol for the immunofluorescence staining of tubulin in cultured mammalian cells treated with this compound.

Materials and Reagents
  • Cell Culture: Adherent mammalian cell line (e.g., HeLa, A549, MCF-7)

  • Culture Medium: Appropriate for the chosen cell line

  • This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100 (PBST)

  • Primary Antibody: Anti-α-tubulin antibody (e.g., mouse monoclonal)

  • Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Goat anti-Mouse Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Antifade mounting medium

  • Glass Coverslips and Slides

  • Humidified Chamber

Experimental Workflow

Start Cell Seeding on Coverslips Incubation Incubate (24h) Start->Incubation Treatment Treat with this compound Incubation->Treatment Wash1 Wash with PBS Treatment->Wash1 Fixation Fixation (PFA or Methanol) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilization (Triton X-100) Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Blocking Blocking (BSA or Serum) Wash3->Blocking PrimaryAb Primary Antibody Incubation (Anti-α-tubulin) Blocking->PrimaryAb Wash4 Wash with PBST PrimaryAb->Wash4 SecondaryAb Secondary Antibody Incubation (Fluorescently-conjugated) Wash4->SecondaryAb Wash5 Wash with PBST SecondaryAb->Wash5 Counterstain Nuclear Counterstain (DAPI) Wash5->Counterstain Wash6 Wash with PBS Counterstain->Wash6 Mount Mount Coverslip on Slide Wash6->Mount Image Fluorescence Microscopy Mount->Image

Caption: Immunofluorescence staining workflow.

Detailed Protocol
  • Cell Seeding:

    • Plate cells onto sterile glass coverslips in a petri dish or multi-well plate.

    • Allow cells to adhere and grow to 60-80% confluency.[5]

  • Compound Treatment:

    • Treat cells with the desired concentrations of this compound (and a vehicle control) for the appropriate duration (e.g., 4, 8, 16, or 24 hours).[6]

  • Fixation:

    • Gently wash the cells three times with pre-warmed PBS.

    • Paraformaldehyde Fixation: Fix with 4% PFA in PBS for 10-15 minutes at room temperature.[6]

    • Methanol Fixation: Alternatively, fix with ice-cold 100% methanol for 5-10 minutes at -20°C.[5][6]

    • Wash the cells three times with PBS for 5 minutes each.[5][7]

  • Permeabilization:

    • If using PFA fixation, incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[6][7]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-tubulin antibody in the blocking buffer to its predetermined optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[7][8]

  • Washing:

    • Wash the coverslips three times with PBST for 5 minutes each to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation:

    • Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Protect from light.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.[6][7]

  • Counterstaining:

    • Wash the coverslips three times with PBST for 5 minutes each.[6]

    • Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[6]

    • Wash twice with PBS.

  • Mounting:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

    • Capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power).

    • Perform quantitative analysis on the acquired images.

Quantitative Image Analysis Methods
  • Microtubule Density: Threshold the tubulin channel and measure the percentage of the cytoplasm occupied by microtubules.[6]

  • Microtubule Filament Length: Use image analysis software (e.g., ImageJ/Fiji) with plugins like "Ridge Detection" or manual tracing to measure the length of individual microtubule filaments.[6]

  • Fluorescence Intensity: Measure the mean fluorescence intensity of the tubulin signal within the cell.[9]

  • Texture Analysis: Parameters such as Haralick contrast and homogeneity can provide quantitative measures of the microtubule network's organization. An increase in contrast and a decrease in homogeneity can indicate microtubule disruption.[10]

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize antibody concentrations.

    • Ensure thorough washing steps.

  • Weak or No Signal:

    • Check antibody compatibility with the chosen fixation method.

    • Increase antibody concentration or incubation time.

    • Ensure the secondary antibody is appropriate for the primary antibody.

  • Photobleaching:

    • Use an antifade mounting medium.

    • Minimize exposure to the excitation light source.

By following these protocols, researchers can effectively visualize and quantify the impact of this compound on the microtubule cytoskeleton, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with IV-361

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization.[1] This unique profile makes this compound a promising candidate for cancer therapy. Assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines is a critical step in its preclinical evaluation. This document provides detailed protocols for determining cell viability and proliferation in response to this compound treatment using two common colorimetric assays: MTT and XTT.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[2][3][4] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay.[6] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[3][7][8] This makes the XTT assay more convenient and suitable for high-throughput screening.[6]

These application notes provide a framework for utilizing MTT and XTT assays to characterize the in vitro efficacy of this compound.

Data Presentation

The following tables present representative data from hypothetical MTT and XTT assays performed with this compound on a generic cancer cell line.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
0.11.1289.6
10.8568.0
100.4233.6
1000.1512.0

Table 2: Effect of this compound on Cell Viability (XTT Assay)

This compound Concentration (µM)Absorbance (450 nm)% Viability
0 (Vehicle Control)1.10100
0.10.9889.1
10.7568.2
100.3834.5
1000.1210.9

Signaling Pathways of this compound

This compound's dual mechanism of action involves the inhibition of two key cellular processes: Src kinase signaling and tubulin polymerization.

IV361_Signaling_Pathway cluster_src Src Signaling Pathway cluster_tubulin Tubulin Polymerization Src Src Kinase Substrate Substrate Proteins Src->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis IV361 This compound IV361->Src Inhibition IV361->Tubulin Inhibition

Caption: Dual mechanism of action of this compound.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[2][5][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Workflow:

Caption: MTT assay experimental workflow.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.[2]

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator to ensure complete dissolution of the formazan crystals. Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

XTT Assay Protocol

This protocol is based on standard XTT assay procedures.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent according to the manufacturer's instructions)

  • Multichannel pipette

  • Microplate reader

Workflow:

Caption: XTT assay experimental workflow.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired exposure time.

  • XTT Addition: Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent just prior to use. Add 50 µL of the activated XTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Reading: Measure the absorbance of the soluble formazan at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used.[10]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Conclusion

The MTT and XTT assays are robust and reliable methods for assessing the effect of this compound on cancer cell viability. The choice between the two assays may depend on specific experimental needs, with the XTT assay offering a more streamlined workflow. The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals investigating the cytotoxic potential of this compound. Accurate determination of cell viability is fundamental to understanding the dose-dependent efficacy of this promising dual-action inhibitor.

References

Application Notes: Investigating the Role of Smad4 R361 Mutants in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for the compound "IV-361" in the context of colon cancer cell lines did not yield any specific information in publicly available scientific literature. Therefore, these application notes have been developed to address the user's core requirements for detailed protocols and data presentation by focusing on a relevant and well-documented topic in colon cancer research: the functional application and study of Smad4 R361 hotspot mutations . This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the molecular mechanisms of colon cancer.

Introduction

Smad4 is a critical tumor suppressor protein and a central component of the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. In a significant percentage of colorectal cancers (10-30%), the SMAD4 gene is either lost or harbors missense mutations.[1][2] One of the most frequent "hotspot" mutations occurs at the arginine 361 residue (R361) within the MH2 domain of the Smad4 protein.[3][4] While initially presumed to be loss-of-function mutations due to their disruption of canonical TGF-β signaling, recent evidence suggests that Smad4 R361 mutants exhibit a gain-of-function role by actively promoting Wnt/β-catenin signaling, a key pathway in colon cancer progression.[1][5]

These application notes provide a summary of the effects of Smad4 R361 mutations and detailed protocols for their study in colon cancer cell lines.

Data Presentation

The functional consequences of expressing Smad4 R361 mutants in Smad4-null colon cancer cell lines are summarized in the table below. These mutations lead to a complex phenotype characterized by the loss of TGF-β mediated tumor suppression and a gain of pro-oncogenic Wnt signaling.

Parameter Effect of Smad4 R361 Mutation Experimental Evidence Reference
TGF-β Signaling Abolished canonical signalingDisrupted Smad2/3-Smad4 complex formation[1][3]
Wnt/β-catenin Signaling Enhanced downstream signalingIncreased TOP/FOP luciferase reporter activity[1][3]
Protein Interactions Retained binding to LEF1Co-immunoprecipitation assays[1][3]
Gene Expression Acquired a gene signature associated with enhanced Lef1 protein functionRNA sequencing and RT-PCR assays[1][3][5]
Cellular Function Increased Wnt-dependent cell motilityScratch (wound healing) assays[1][3]

Experimental Protocols

Detailed methodologies for key experiments to elucidate the function of Smad4 R361 mutants are provided below.

Re-expression of Smad4 R361 Mutants in Smad4-null Colon Cancer Cell Lines

This protocol describes the re-introduction of wild-type (WT) or mutant Smad4 into colon cancer cell lines that lack endogenous Smad4 expression (e.g., SW480, SW620).

Objective: To create stable cell lines expressing WT-Smad4, Smad4-R361C, or Smad4-R361H for functional comparison.

Materials:

  • Smad4-null colon cancer cell lines (e.g., SW480)

  • Retroviral expression vectors (e.g., pBABE-puro) containing cDNAs for WT-Smad4 and R361-mutant Smad4

  • Packaging cell line (e.g., HEK293T)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Puromycin for selection

  • Polybrene

Procedure:

  • Virus Production:

    • Plate packaging cells (HEK293T) to be 70-80% confluent on the day of transfection.

    • Co-transfect the packaging cells with the retroviral expression vector (e.g., pBABE-puro-Smad4 WT/Mutant) and a packaging plasmid (e.g., pCL-Eco).

    • Incubate for 48-72 hours. Harvest the virus-containing supernatant and filter through a 0.45 µm filter.

  • Transduction of Colon Cancer Cells:

    • Plate Smad4-null colon cancer cells (e.g., SW480) to be 50-60% confluent on the day of transduction.

    • Replace the medium with the viral supernatant supplemented with Polybrene (4-8 µg/mL).

    • Incubate for 24 hours.

    • Replace the viral supernatant with fresh complete medium.

  • Selection of Stable Cell Lines:

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until antibiotic-resistant colonies are established.

    • Expand the resistant colonies to establish stable cell lines.

  • Validation:

    • Confirm the expression of the re-introduced Smad4 protein (WT and mutants) via Western Blotting using a Smad4-specific antibody.

Analysis of Wnt Signaling Activity using TOP/FOP Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt/β-catenin pathway.[6]

Objective: To quantify the effect of Smad4 R361 mutations on Wnt signaling activity.

Materials:

  • Stable cell lines (from Protocol 1)

  • TOPflash and FOPflash luciferase reporter plasmids.[7][8]

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • 96-well white, clear-bottom plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the stable Smad4-expressing colon cancer cell lines into a 96-well plate at a density of 2.5 x 10^4 cells per well.[7]

    • Incubate for 24 hours to allow for cell attachment.

  • Transfection:

    • For each well, prepare a transfection mix containing either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid.

    • Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubation:

    • Incubate the cells for 24-48 hours post-transfection.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the Firefly luciferase activity (from TOP/FOPflash) and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the TOP/FOP ratio for each cell line. A higher ratio indicates greater Wnt signaling activity.[7]

Assessment of Wnt-dependent Cell Motility using a Scratch (Wound Healing) Assay

This protocol assesses collective cell migration, a process often driven by Wnt signaling in cancer.[1]

Objective: To determine if Smad4 R361 mutations enhance the migratory capacity of colon cancer cells.

Materials:

  • Stable cell lines (from Protocol 1)

  • 6-well plates

  • Sterile 200 µL pipette tips or a cell-scratching insert

  • Microscope with a camera

Procedure:

  • Cell Plating:

    • Seed the stable Smad4-expressing cells into 6-well plates and grow them to form a confluent monolayer.

  • Creating the Scratch:

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

    • Gently wash the wells with PBS to remove detached cells.

  • Incubation and Imaging:

    • Replace the PBS with fresh culture medium.

    • Place the plate on a microscope stage and capture an image of the scratch at time 0.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time. An increased rate of closure in the mutant-expressing cells compared to WT suggests enhanced cell motility.

Gene Expression Profiling by RNA Sequencing

This protocol allows for an unbiased, global analysis of the transcriptional changes induced by Smad4 R361 mutations.

Objective: To identify the gene expression signature associated with Smad4 R361 mutations.

Materials:

  • Stable cell lines (from Protocol 1)

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Cell Culture and RNA Extraction:

    • Culture the stable cell lines under standard conditions.

    • Harvest the cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. High-quality RNA (RIN > 8) is recommended.[9]

  • Library Preparation:

    • Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol. This typically involves poly-A selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[10]

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the Smad4 mutant cells compared to the WT-Smad4 expressing cells.

    • Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify signaling pathways and biological processes that are altered.

Mandatory Visualization

Experimental Workflow

G cluster_0 Cell Line Engineering cluster_1 Functional Assays cluster_2 Data Analysis & Interpretation Start Smad4-null Colon Cancer Cell Lines (e.g., SW480) Transduction Retroviral Transduction: - Vector (Empty) - WT-Smad4 - R361-Smad4 Start->Transduction Selection Puromycin Selection Transduction->Selection StableLines Stable Cell Lines Selection->StableLines WntAssay Wnt Reporter Assay (TOP/FOP) StableLines->WntAssay MotilityAssay Cell Motility Assay (Scratch Test) StableLines->MotilityAssay RNASeq RNA Sequencing StableLines->RNASeq WntData Quantify Wnt Activity WntAssay->WntData MotilityData Measure Wound Closure Rate MotilityAssay->MotilityData RNASeqData Differential Gene Expression & Pathway Analysis RNASeq->RNASeqData Conclusion Functional Role of Smad4 R361 Mutation WntData->Conclusion MotilityData->Conclusion RNASeqData->Conclusion

Caption: Experimental workflow for studying Smad4 R361 mutations.

Signaling Pathway

G cluster_TGFB Canonical TGF-β Pathway cluster_WNT Canonical Wnt Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Smad4_Mut Smad4 R361 Mutant Smad23->Smad4_Mut Binding Disrupted TGFB_Target TGF-β Target Genes (Tumor Suppression) Wnt Wnt Ligand BetaCatenin β-catenin Wnt->BetaCatenin LEF1 LEF1 BetaCatenin->LEF1 Wnt_Target Wnt Target Genes (Proliferation, Motility) LEF1->Wnt_Target Smad4_Mut->TGFB_Target Signaling Blocked Smad4_Mut->LEF1 Binding & Co-activation

Caption: Dual role of Smad4 R361 mutants in signaling.

References

Application Notes and Protocols: Utilizing IV-361 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "IV-361" is not a widely recognized investigational drug in publicly available literature. These application notes are based on the profile of a known dual-mechanism compound, KX2-361, which inhibits both Src kinase and tubulin polymerization. The following protocols and data are presented as a representative guide for a hypothetical compound, this compound, with this dual mode of action.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor targeting two key pathways in cancer progression: Src signaling and tubulin polymerization.[1][2][3] The proto-oncogene Src is a non-receptor tyrosine kinase that, when activated, promotes cell survival, proliferation, invasion, and angiogenesis.[4][5][6] Elevated Src activity is observed in a significant percentage of solid tumors, including those of the colon, liver, lung, and breast.[5] Tubulin polymerization is essential for the formation of microtubules, which are critical components of the mitotic spindle required for cell division.[7][8][9] By inhibiting tubulin polymerization, this compound disrupts mitosis, leading to cell cycle arrest and apoptosis.[1][10]

The dual mechanism of action of this compound provides a strong rationale for its use in combination with standard chemotherapy agents. By targeting both signaling pathways and the machinery of cell division, this compound has the potential to synergize with chemotherapeutics that act on other cellular processes, such as DNA replication or repair. This combination approach may lead to enhanced tumor cell killing, reduced drug resistance, and potentially lower required doses of each agent, thereby minimizing toxicity.[11]

These application notes provide detailed protocols for evaluating the combination of this compound with common chemotherapy agents in both in vitro and in vivo preclinical models.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct cellular targets. The following diagram illustrates the signaling pathways affected by this compound.

IV_361_MOA cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, HER2) Src Src Kinase Growth_Factor_Receptor->Src activates Integrins Integrins Integrins->Src activates IV_361 This compound IV_361->Src inhibits Tubulin_Dimers α/β-Tubulin Dimers IV_361->Tubulin_Dimers inhibits polymerization Cell_Cycle_Arrest G2/M Arrest Apoptosis Apoptosis Mitotic_Spindle Mitotic_Spindle IV_361->Mitotic_Spindle disrupts FAK FAK Src->FAK activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt activates RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK activates Cell_Motility Cell_Motility FAK->Cell_Motility promotes Gene_Expression Proliferation & Survival Genes PI3K_Akt->Gene_Expression RAS_MAPK->Gene_Expression Microtubules Microtubules Tubulin_Dimers->Microtubules Microtubules->Mitotic_Spindle forms Cell_Cycle_Arrest->Apoptosis Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Division Cell_Division Mitotic_Spindle->Cell_Division

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Combination Studies

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with standard chemotherapy agents on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Paclitaxel, Cisplatin, Gemcitabine; stock solutions in appropriate solvent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol Workflow:

In_Vitro_Workflow A 1. Seed Cells in 96-well plates B 2. Incubate (24 hours) A->B C 3. Add Drugs (this compound & Chemo) in a dose-matrix format B->C D 4. Incubate (72 hours) C->D E 5. Measure Viability (CellTiter-Glo®) D->E F 6. Data Analysis (Synergy Scoring) E->F

Caption: Workflow for in vitro combination studies.

Detailed Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium.

  • Drug Addition: Add the drug solutions to the cells in a matrix format (e.g., 6x6 concentrations of each drug). Include wells for vehicle control (DMSO), this compound alone, and chemotherapy agent alone.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize luminescence values to the vehicle control wells to determine the percentage of cell viability.

    • Analyze the dose-response matrix data using a synergy model such as the Bliss Independence or Loewe Additivity model.[12] Software like SynergyFinder can be used for this analysis.[13]

    • Calculate synergy scores (e.g., Combination Index - CI, where CI < 1 indicates synergy).[14]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice)

  • Cancer cells for implantation (e.g., 1x10^6 cells in Matrigel)

  • This compound formulated for oral gavage

  • Chemotherapy agent formulated for intravenous or intraperitoneal injection

  • Calipers for tumor measurement

  • Animal balance

Protocol Workflow:

In_Vivo_Workflow A 1. Implant Tumor Cells subcutaneously in mice B 2. Monitor Tumor Growth until tumors reach ~100-150 mm³ A->B C 3. Randomize Mice into treatment groups (n=8-10/group) B->C D 4. Initiate Treatment Regimen - Vehicle Control - this compound alone - Chemo alone - this compound + Chemo C->D E 5. Monitor - Tumor Volume (2x/week) - Body Weight (2x/week) - Animal Health (daily) D->E F 6. Euthanize and Analyze - Endpoint: Tumor volume >1500 mm³ or signs of distress - Collect tumors for analysis E->F

Caption: Workflow for in vivo xenograft studies.

Detailed Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into four treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 20 mg/kg, oral gavage, daily)

    • Group 3: Chemotherapy agent (e.g., Paclitaxel, 10 mg/kg, IV, weekly)

    • Group 4: this compound + Chemotherapy agent (at the same doses and schedules)

  • Treatment Administration: Administer treatments according to the defined schedule.

  • Monitoring: Measure tumor volumes and body weights twice weekly. Monitor the general health of the animals daily.

  • Endpoint and Analysis: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or when animals show signs of significant toxicity (e.g., >20% body weight loss).

    • Plot mean tumor volume ± SEM over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the control.

    • Statistically analyze differences between groups (e.g., using ANOVA).

    • Assess synergy using established in vivo models.[15][16][17]

Data Presentation

Quantitative data from combination studies should be summarized in clear, structured tables.

Table 1: In Vitro Synergy of this compound with Chemotherapy Agents in A549 Lung Cancer Cells

Combination AgentThis compound IC50 (nM)Chemo IC50 (nM)Combination Index (CI) at ED50Synergy Score (Bliss)
Paclitaxel85120.6515.2
Cisplatin9225000.7811.5
Gemcitabine88300.5520.1
Docetaxel9080.7113.8

CI < 0.9 indicates synergy. Higher positive Bliss scores indicate stronger synergy.

Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in an MDA-MB-231 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control1450 ± 150--2.5
This compound (20 mg/kg)870 ± 11040.0-4.1
Paclitaxel (10 mg/kg)725 ± 9550.0-8.5
This compound + Paclitaxel290 ± 5580.0-9.2

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with chemotherapy agents. The dual inhibition of Src kinase and tubulin polymerization by this compound presents a compelling strategy for enhancing the efficacy of standard-of-care chemotherapeutics. Rigorous in vitro and in vivo testing, as described, is essential to identify synergistic combinations and to provide the rationale for their advancement into clinical development.[18]

References

Application Notes and Protocols for Efficacy Testing of KX2-361 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX2-361 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1] This dual mechanism of action makes it a promising candidate for cancer therapy, as it can simultaneously disrupt key signaling pathways involved in cell proliferation, survival, and migration, as well as interfere with cell division by destabilizing microtubules. These application notes provide detailed protocols for evaluating the in vivo efficacy of KX2-361 in preclinical xenograft models of colon and non-small cell lung cancer (NSCLC).

Mechanism of Action

KX2-361 exerts its anti-cancer effects through two distinct mechanisms:

  • Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and motility.[1] Aberrant Src activation is common in many cancers and is associated with tumor progression and metastasis. KX2-361 inhibits Src autophosphorylation, thereby blocking its downstream signaling pathways.[1]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. KX2-361 binds to tubulin and disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Preclinical Data Summary

While extensive in vivo efficacy data for KX2-361 in colon and NSCLC models is not yet publicly available, studies in a syngeneic orthotopic glioblastoma model have demonstrated its potent anti-tumor activity. Oral administration of KX2-361 significantly extended the survival of tumor-bearing mice.[1][2] Furthermore, in vitro studies have shown that KX2-361 induces apoptosis in various cancer cell lines.[1] The following table summarizes the key preclinical findings for KX2-361.

ParameterResultReference
Mechanism of Action Dual inhibitor of Src kinase and tubulin polymerization[1]
In Vitro Activity Induces apoptosis in glioma cell lines[1]
In Vivo Model Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice[1][2]
Efficacy Endpoint Extended survival of tumor-bearing mice[1][2]
Bioavailability Orally bioavailable and crosses the blood-brain barrier in mice[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by KX2-361.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase Src Src RTK->Src Integrin Integrin Integrin->Src Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK FAK Pathway Src->FAK KX2_361 KX2-361 KX2_361->Src Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival STAT3->Proliferation Migration Cell Migration FAK->Migration Tubulin_Polymerization cluster_mitosis Mitosis Tubulin_dimers αβ-Tubulin Dimers Protofilaments Protofilaments Tubulin_dimers->Protofilaments Polymerization Microtubules Microtubules Protofilaments->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle KX2_361 KX2-361 KX2_361->Tubulin_dimers Inhibition of Polymerization Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Colon_Xenograft_Workflow start Start cell_culture HCT116/HT-29 Cell Culture start->cell_culture implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (Twice weekly) implantation->tumor_growth randomization Randomization (Tumor volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (Vehicle or KX2-361) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met (Tumor volume or time) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end NSCLC_Xenograft_Workflow start Start cell_culture A549/NCI-H1975 Cell Culture start->cell_culture implantation Subcutaneous Implantation (1x10^7 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (Twice weekly) implantation->tumor_growth randomization Randomization (Tumor volume ~150-200 mm³) treatment Treatment Initiation (Vehicle or KX2-361) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met (Tumor volume or time) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

References

Unidentified Compound: IV-361 Not Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to generate detailed application notes and protocols for the analysis of apoptosis induced by a compound designated "IV-361" have been unsuccessful as the substance could not be identified in the current scientific literature. A comprehensive search for "this compound" in the context of apoptosis, flow cytometry, and its mechanism of action did not yield any specific information about a compound with this identifier.

The search did retrieve information on unrelated topics such as the clinical trial KEYNOTE-361 for the immunotherapy drug pembrolizumab, the breast cancer cell line MDA-MB-361, and other compounds with "IV" in their names, such as Buddlejasaponin IV (BS-IV) and Astragaloside IV (AS-IV). However, none of these are synonymous with "this compound" and their mechanisms of action are distinct.

Without specific information on the nature of "this compound," its cellular targets, and its expected effects on apoptotic pathways, it is not possible to create accurate and reliable application notes, experimental protocols, or meaningful data visualizations as requested.

To proceed, clarification on the identity of "this compound" is required. This would include any alternative names, the class of compound, its putative mechanism of action, or any published studies describing its biological activity. Once the compound is clearly identified, it will be possible to gather the necessary information to fulfill the request for detailed application notes and protocols for flow cytometry analysis of apoptosis.

In the meantime, a generalized protocol for assessing apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining is provided below. This is a standard method that can be adapted for a novel compound once its properties are known.

General Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol outlines a standard procedure for staining cells with Annexin V and Propidium Iodide (PI) to detect and quantify apoptosis by flow cytometry.[1][2][3][4]

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][3] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells.[3][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes.[3][5] Cells in late-stage apoptosis or necrosis lose their membrane integrity and will therefore be stained by PI.[1][2] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]

Materials:

  • Cells of interest

  • Investigational compound (e.g., this compound)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[1]

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cells and allow to adhere/stabilize B Treat cells with this compound (various concentrations) and controls (vehicle, positive control) A->B C Harvest cells (trypsinization if adherent) B->C D Wash cells with cold PBS C->D E Resuspend cells in Annexin V binding buffer D->E F Add Annexin V and PI E->F G Incubate in the dark F->G H Acquire data on a flow cytometer G->H I Analyze data to quantify cell populations H->I

Caption: Experimental workflow for apoptosis analysis.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture plates at a suitable density.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with various concentrations of the investigational compound (e.g., this compound) for the desired time period. Include a vehicle-treated negative control and a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Then, wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Staining:

    • Carefully aspirate the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Data Presentation:

The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison between different treatment groups.

Treatment GroupConcentration% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compoundX µM
This compoundY µM
This compoundZ µM
Positive Control-

Putative Signaling Pathway for Apoptosis Induction:

While the specific pathway for "this compound" is unknown, a general representation of the intrinsic and extrinsic apoptosis pathways is provided below.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway A Death Ligand (e.g., FasL) B Death Receptor (e.g., Fas) A->B C DISC formation B->C D Pro-caspase-8 C->D E Caspase-8 D->E G Bax/Bak activation E->G via tBid M Pro-caspase-3 E->M F Cellular Stress (e.g., DNA damage) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c release H->I J Apoptosome formation (Apaf-1, Cytochrome c) I->J K Pro-caspase-9 J->K L Caspase-9 K->L L->M N Caspase-3 M->N O Substrate Cleavage (e.g., PARP) N->O P Apoptosis O->P

Caption: Intrinsic and extrinsic apoptosis pathways.

Further detailed application notes and protocols can be developed once the specific identity and characteristics of this compound are provided.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for IV-361 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IV-361. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when preparing aqueous solutions of this compound for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful formulation and administration of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is a highly lipophilic compound with low aqueous solubility. It is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[1][2][3]

Q2: I observe precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound, which is stable in the organic solvent, becomes supersaturated and crashes out when introduced to the aqueous environment where its solubility is significantly lower.

To prevent this, consider the following strategies:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in the aqueous solution to a level below its solubility limit.

  • Optimize the co-solvent percentage: While DMSO is an excellent initial solvent, its percentage in the final aqueous solution should be minimized, typically to less than 1% (v/v), to avoid solvent-induced toxicity in cellular or in vivo models. Experiment with different final DMSO concentrations to find a balance between compound solubility and biological compatibility.

  • Use a formulation vehicle: For in vivo studies, a formulation vehicle containing solubilizing agents such as cyclodextrins, polysorbates (e.g., Tween 80), or polyethylene glycol (PEG) may be necessary to maintain the solubility of this compound in an aqueous medium.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure long-term stability and prevent degradation.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect from light.[1]

Troubleshooting Guides

Guide 1: Preparing this compound Working Solutions in Aqueous Media

This guide provides a stepwise approach to preparing aqueous working solutions of this compound from a DMSO stock, minimizing the risk of precipitation.

Experimental Protocol:

  • Prepare a high-concentration stock solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or sonication.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into your aqueous buffer at an intermediate concentration where the compound remains soluble.

  • Final dilution: In a final step, perform the last dilution to achieve the desired working concentration. This multi-step process can sometimes prevent the compound from precipitating.

  • Vortex during dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer continuously to ensure rapid mixing and dispersion of the compound, which can help prevent localized high concentrations that lead to precipitation.

  • Visual inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

G

Fig 1. Experimental workflow for preparing aqueous solutions of this compound.
Guide 2: Troubleshooting Precipitation During Experiments

Encountering precipitation during an experiment can compromise your results. This guide provides steps to identify the cause and find a solution.

Troubleshooting Steps:

  • Confirm the solubility limit: Determine the maximum solubility of this compound in your specific aqueous buffer and at the experimental temperature.

  • Check for buffer incompatibility: Certain buffer components can interact with the compound, reducing its solubility. Test the solubility of this compound in alternative, compatible buffer systems.

  • Evaluate temperature effects: Solubility is often temperature-dependent. Ensure your experimental temperature does not negatively impact the solubility of this compound. For some compounds, solubility can decrease at lower temperatures.

  • Consider pH: The pH of the aqueous solution can significantly affect the solubility of ionizable compounds. Determine if this compound has ionizable groups and test its solubility at different pH values to find the optimal range.

G Start Precipitation Observed Solubility Is Concentration Below Solubility Limit? Start->Solubility Buffer Is the Buffer System Compatible? Solubility->Buffer Yes End_Fail Consider Formulation Vehicle Solubility->End_Fail No Temp Is Experimental Temperature Optimal? Buffer->Temp Yes Buffer->End_Fail No pH Is the pH Optimal for Solubility? Temp->pH Yes Temp->End_Fail No End_Success Solution Stable pH->End_Success Yes pH->End_Fail No

Fig 2. Logical workflow for troubleshooting precipitation of this compound.

Quantitative Data Summary

While specific solubility data for "this compound" is not available, the following table provides a general overview of the solubility of poorly soluble compounds in common solvent systems. Researchers should experimentally determine the specific values for this compound.

Solvent SystemTypical Solubility Range for Poorly Soluble CompoundsNotes
100% Water< 1 µg/mLHighly insoluble.
Phosphate-Buffered Saline (PBS), pH 7.41-10 µg/mLSolubility may be slightly enhanced compared to pure water but remains low.
100% DMSO> 10 mg/mLGenerally high solubility.[1][2][3]
1% DMSO in PBSVariable, typically < 50 µMHighly dependent on the specific compound's properties.
5% Solutol HS 15 in SalineVariableA common formulation vehicle for increasing aqueous solubility.

Signaling Pathway Considerations

The mechanism of action for a therapeutic compound is critical. For instance, if this compound were an inhibitor of a kinase in a specific signaling pathway, maintaining its solubility would be paramount for accurate determination of its efficacy. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound.

G

Fig 3. Hypothetical signaling pathway inhibited by this compound.

This technical support guide is intended to provide general advice. It is essential to perform compound-specific optimization for the successful use of this compound in your experiments.

References

Optimizing IV-361 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IV-361

Welcome to the technical support center for this compound. This resource provides detailed information, troubleshooting guides, and standardized protocols to help researchers and drug development professionals optimize the use of this compound in their experiments.

Compound Information:

  • Name: this compound

  • Mechanism of Action: this compound is a potent and selective inhibitor of the mTORC1 complex. It functions by binding to the mTOR kinase domain, preventing the phosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1.[1][2] This inhibition disrupts protein synthesis and cell growth, making this compound a subject of investigation for diseases characterized by aberrant mTOR signaling, such as certain cancers.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model.[4] Based on internal validation, a common starting range is between 10 nM and 1 µM. For initial experiments, a concentration of 100 nM is often effective at inhibiting mTORC1 signaling.

Q2: How can I confirm that this compound is inhibiting the mTORC1 pathway in my cells?

A2: The most direct method to confirm mTORC1 inhibition is to perform a Western blot analysis on key downstream targets.[5] After treating cells with this compound, you should observe a significant decrease in the phosphorylation of S6 Kinase (at Thr389) and 4E-BP1 (at Ser65). It is crucial to also probe for the total protein levels of S6K and 4E-BP1 to ensure that the changes are due to decreased phosphorylation and not a reduction in total protein.[5]

Q3: What solvent should I use to dissolve this compound and what is the recommended storage condition?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, we recommend preparing a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture media is below 0.5% to avoid solvent-induced toxicity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or no observable biological effect after this compound treatment.

Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments (over 48 hours), consider replenishing the media with fresh this compound.[6]
Suboptimal Concentration Perform a dose-response curve to determine the IC50 value for your specific cell line and experimental endpoint. The required concentration can vary significantly between cell types.[7]
Poor Cell Permeability While this compound is designed for good cell permeability, ensure that incubation times are sufficient (e.g., 24-72 hours) for the compound to reach its intracellular target.
Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. Overly confluent or stressed cells may respond differently to treatment.[6]

Issue 2: High background or non-specific bands in Western blot for phosphorylated proteins.

Possible Cause Troubleshooting Steps
Contamination with Phosphatases Always work with samples on ice and use pre-chilled buffers. Add a fresh cocktail of phosphatase inhibitors to your cell lysis buffer immediately before use to preserve the phosphorylation state of your target proteins.
Incorrect Blocking Agent Avoid using milk as a blocking agent when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background. Instead, use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
Buffer Composition Do not use Phosphate-Buffered Saline (PBS) in your wash or antibody dilution buffers, as the excess phosphate ions can interfere with the binding of phospho-specific antibodies. Use TBST instead.[5]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, which quantifies its effectiveness in inhibiting cell growth across different breast cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast (ER+)85
MDA-MB-231Breast (Triple-Negative)150
MDA-MB-361Breast (ER+, HER2+)124.2[8]
T-47DBreast (ER+)95

Data derived from internal cell viability assays.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol details the steps for conducting an MTT assay to measure cell viability and determine the IC50 of this compound.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control with DMSO at the same concentration as the highest this compound dose.[12]

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the corresponding wells. Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate gently for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[4][12]

Protocol 2: Western Blotting for mTORC1 Pathway Inhibition

This protocol outlines the procedure for detecting changes in protein phosphorylation in the mTORC1 pathway following treatment with this compound.[14]

  • Sample Preparation: Plate cells and treat with the desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[14] Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer for 5 minutes. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Ser65), and total 4E-BP1.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.

Visualizations

mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 IV361 This compound IV361->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EBP1->Protein_Synthesis

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells (72 hours) prepare_dilutions->treat_cells add_mtt Add MTT Reagent (4 hours) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting_Logic start No Inhibition by this compound in Western Blot check_pS6K Phospho-S6K Signal Absent? start->check_pS6K Start Troubleshooting check_total_S6K Total S6K Signal Present? check_pS6K->check_total_S6K Yes concentration_issue Potential Issue: - this compound concentration is too low - Compound degraded check_pS6K->concentration_issue No (Basal p-S6K is present) lysis_issue Potential Issue: - Lysis buffer lacks phosphatase inhibitors - Sample degradation check_total_S6K->lysis_issue Yes transfer_issue Potential Issue: - Poor protein transfer - Antibody problem check_total_S6K->transfer_issue No

Caption: A troubleshooting decision tree for Western blot analysis.

References

Technical Support Center: Troubleshooting Off-Target Effects of IV-361 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, IV-361.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of potential off-target effects with this compound in my cell-based assays?

A1: Common signs that you may be observing off-target effects of this compound include:

  • Inconsistency with other inhibitors: A structurally different inhibitor targeting the same protein as this compound produces a different or no phenotype.[1]

  • Unexpected cellular phenotypes: You observe cellular responses that are not anticipated based on the known function of the intended target, such as increased proliferation when inhibition is expected.[2] This could be due to the inhibition of a kinase in a negative feedback loop or an off-target with an opposing biological function.[2]

  • Discrepancy between biochemical and cellular potency: The concentration of this compound required to achieve the desired effect in cells (EC50) is significantly higher than its biochemical inhibitory concentration (IC50) against the purified target.

  • Cytotoxicity at or near the effective concentration: The concentration of this compound that produces the desired phenotype is also causing significant cell death.

Q2: How can I distinguish between on-target and off-target effects of this compound?

A2: A multi-faceted approach is recommended to differentiate between on-target and off-target effects:

  • Orthogonal Pharmacological Validation: Use a structurally unrelated inhibitor for the same primary target.[2] If the same phenotype is observed, it is more likely to be an on-target effect.[2]

  • Genetic Validation (e.g., CRISPR/Cas9): The most definitive method is to test this compound in a cell line where the intended target has been genetically knocked out.[3] If this compound still elicits the same effect in these knockout cells, the phenotype is likely due to off-target interactions.[4]

  • Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.[2]

Q3: Could the observed phenotype be a result of this compound affecting a downstream signaling pathway rather than a direct off-target interaction?

A3: Yes, inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[2] Computational modeling can sometimes help predict such retroactive effects within a signaling network.[5] It is crucial to map the signaling pathway of the intended target and analyze the expression and activity of key downstream and upstream components.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed with this compound Treatment
Possible Cause Troubleshooting Steps
This compound has off-target liabilities causing cell death.1. Determine the Therapeutic Window: Perform a dose-response curve for both the desired phenotype and cell viability to determine the EC50 and CC50 (cytotoxic concentration 50%) respectively.[1] A narrow therapeutic window suggests potential off-target toxicity. 2. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target kinases that could be mediating the cytotoxic effects.[2] 3. Rescue Experiment: If a specific off-target is identified, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target or by modulating the downstream pathway of the off-target.
The observed cytotoxicity is an on-target effect.1. Confirm Target Essentiality: Use a genetic approach like CRISPR/Cas9 or siRNA to knockdown the intended target. If knockdown of the target phenocopies the cytotoxic effect of this compound, the toxicity is likely on-target. 2. Titrate this compound Concentration: Use the lowest effective concentration of this compound that elicits the desired phenotype while minimizing cytotoxicity.
Issue 2: this compound Fails to Elicit the Expected Phenotype
Possible Cause Troubleshooting Steps
Poor cell permeability or rapid metabolism of this compound.1. Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell.[1] 2. Optimize Treatment Conditions: Vary the incubation time and concentration of this compound.
The intended target is not essential for the observed phenotype in the chosen cell line.1. Genetic Validation: Knockdown or knockout the target gene. If this does not reproduce the expected phenotype, the target may not be critical for that cellular process in that specific context.[3] 2. Literature Review: Re-examine the literature to confirm the role of the target in the specific cellular context you are studying.
This compound has off-target effects that counteract the on-target effect.1. Kinase Profiling: Identify potential off-targets that may have opposing biological functions.[2] 2. Combination Therapy: If a counteracting off-target is identified, consider co-treatment with a specific inhibitor of that off-target.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

Kinase TargetIC50 (nM)% Inhibition at 1 µM
Target Kinase A (On-Target) 15 98%
Off-Target Kinase B25085%
Off-Target Kinase C80060%
Off-Target Kinase D>10,000<10%

Table 2: Hypothetical Cellular Potency and Cytotoxicity of this compound

Cell LinePhenotypic EC50 (nM)Cytotoxic CC50 (nM)Therapeutic Index (CC50/EC50)
Cancer Cell Line X50150030
Normal Cell Line Y>5000>10,000>2

Experimental Protocols

Protocol 1: Dose-Response and EC50/CC50 Determination
  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[1]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range.[1]

  • Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., cell proliferation assay, reporter gene assay, or Western blot for a downstream marker).[1]

  • Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTS assay).[1]

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 for the phenotype and the CC50 for toxicity.[1]

Protocol 2: In Vitro Kinase Profiling
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).

  • Reaction and Detection: Allow the kinase reaction to proceed for a specified time. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.

Visualizations

Signaling_Pathway cluster_input Upstream Signal cluster_pathway On-Target Pathway cluster_off_target Off-Target Pathway Signal Signal Receptor Receptor Signal->Receptor Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Downstream_Effector Downstream Effector Target_Kinase_A->Downstream_Effector Cellular_Response Desired Cellular Response Downstream_Effector->Cellular_Response Off_Target_Kinase_B Off-Target Kinase B Unwanted_Effector Unwanted Effector Off_Target_Kinase_B->Unwanted_Effector Off_Target_Response Off-Target Effect (e.g., Toxicity) Unwanted_Effector->Off_Target_Response IV_361 This compound IV_361->Target_Kinase_A Inhibits (On-Target) IV_361->Off_Target_Kinase_B Inhibits (Off-Target)

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.

Experimental_Workflow A Start: Observe Unexpected Phenotype (e.g., cytotoxicity, lack of efficacy) B Perform Dose-Response Curve (Phenotype vs. Viability) A->B C Is there a sufficient therapeutic window? B->C D Proceed with On-Target Validation C->D Yes E Investigate Off-Target Effects C->E No F Orthogonal Pharmacological Validation (Use structurally different inhibitor) D->F K In Vitro Kinase Profiling E->K G Genetic Validation (CRISPR/Cas9 Knockout of Target) F->G H Does the phenotype persist in knockout cells? G->H I Phenotype is On-Target H->I No J Phenotype is Off-Target H->J Yes L Identify Potential Off-Targets J->L K->L

Caption: Experimental workflow for troubleshooting off-target effects of this compound.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Next Steps Problem This compound shows high cytotoxicity at effective concentrations Cause1 On-Target Toxicity: Target is essential for cell survival Problem->Cause1 Cause2 Off-Target Toxicity: This compound inhibits critical off-targets Problem->Cause2 Solution1 Validate with Target Knockdown/Knockout (e.g., siRNA, CRISPR) Cause1->Solution1 Solution4 Lower this compound Dose / Combination Therapy Cause1->Solution4 Solution2 Perform Broad Kinase Profiling Cause2->Solution2 Solution3 Structure-Activity Relationship (SAR) Studies to design more selective compounds Solution2->Solution3

References

Technical Support Center: KX2-361 In Vivo Toxicity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of KX2-361. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is KX2-361 and what is its mechanism of action?

A1: KX2-361 is an orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] Its anti-cancer activity stems from its ability to simultaneously disrupt Src signaling pathways, which are often overactive in tumors, and inhibit microtubule formation, leading to cell cycle arrest and apoptosis.[1][3] KX2-361 has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating brain malignancies like glioblastoma.[1][2][4]

Q2: What are the potential in vivo toxicities associated with KX2-361 and its analogs?

A2: While specific preclinical toxicology data for KX2-361 is not extensively published, information from its close structural analog, KX2-391 (Tirbanibulin), provides valuable insights into its potential toxicity profile. The most common dose-limiting toxicities observed in clinical trials with KX2-391 were reversible elevations in liver enzymes (AST and ALT) without a corresponding increase in bilirubin. Other reported common toxicities include myelosuppression, fatigue, nausea, and constipation.

Q3: Is there a recommended dosing schedule to minimize toxicity?

A3: Preclinical studies with the analog KX2-391 in mice have indicated that once-daily dosing is less toxic and allows for the administration of higher doses compared to twice-daily dosing. This suggests that a once-daily regimen for KX2-361 may also offer a better safety profile.

Troubleshooting Guide: Managing In Vivo Toxicity

This guide provides practical steps to address common toxicities that may be observed during in vivo studies with KX2-361.

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

  • Observation: Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum.

  • Possible Cause: On-target or off-target effects of KX2-361 on hepatocytes.

  • Troubleshooting Steps:

    • Confirm Findings: Repeat serum biochemistry to confirm the elevated enzyme levels.

    • Dose Reduction: Reduce the dose of KX2-361 to the next lower dose level in a cohort of animals to determine a dose that does not induce significant hepatotoxicity.

    • Dosing Schedule Modification: If using a twice-daily dosing regimen, switch to a once-daily schedule, which has been shown to be less toxic for the analog KX2-391.

    • Supportive Care: Consult with veterinary staff about providing supportive care, which may include dietary modifications.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any morphological changes.

Issue 2: Myelosuppression

  • Observation: Decreased white blood cell counts (leukopenia), red blood cell counts (anemia), and/or platelet counts (thrombocytopenia) in complete blood count (CBC) analysis.

  • Possible Cause: Inhibition of tubulin polymerization and/or Src kinase activity in hematopoietic progenitor cells.

  • Troubleshooting Steps:

    • Monitor CBCs: Implement regular CBC monitoring (e.g., weekly) to track the onset and severity of myelosuppression.

    • Dose Adjustment: Lower the dose of KX2-361 to identify the maximum tolerated dose (MTD) that does not cause severe myelosuppression.

    • "Drug Holiday": Consider introducing a "drug holiday" (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.

    • Supportive Care: In consultation with veterinary staff, provide supportive care as needed, which could include measures to prevent opportunistic infections in leukopenic animals.

    • Adjuvant Therapy: Explore the potential for co-administration with agents that can mitigate myelosuppression, although this would require careful validation.[5]

Issue 3: Gastrointestinal Toxicity (Nausea, Diarrhea, Weight Loss)

  • Observation: Reduced food intake, weight loss, diarrhea, or signs of nausea (e.g., pica in rodents).

  • Possible Cause: Direct effects of KX2-361 on the gastrointestinal tract or systemic effects.

  • Troubleshooting Steps:

    • Monitor Body Weight and Food Intake: Record body weights and food consumption daily to quickly identify the onset of gastrointestinal issues.

    • Formulation Optimization: Ensure the formulation vehicle is well-tolerated. If using a high concentration of organic solvents like DMSO, consider reducing the concentration or switching to a less irritating vehicle.

    • Dose Reduction: A lower dose may alleviate gastrointestinal side effects.

    • Dietary Support: Provide palatable, high-calorie food supplements to encourage eating and maintain body weight.

    • Anti-diarrheal Medication: In consultation with veterinary staff, consider the use of anti-diarrheal agents if diarrhea is severe.

Quantitative Data Summary

Table 1: In Vivo Dosing and Pharmacokinetics of KX2-361 in Mice

ParameterValueReference
Oral Dose20 mg/kg[3]
Brain Cmax4025 ± 319 ng/g[3]
Time to Brain Cmax15 min[3]
Brain AUC (last)5044 ± 355 h*ng/g[3]

Experimental Protocols

Protocol 1: Preparation of KX2-361 for Oral Gavage in Mice

This protocol provides a general guideline for preparing a suspension of KX2-361 for oral administration. It is crucial to assess the solubility and stability of KX2-361 in the chosen vehicle.

  • Materials:

    • KX2-361 powder

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

  • Procedure:

    • Prepare the Vehicle:

      • Dissolve 0.5 g of CMC-Na and 0.1 mL of Tween 80 in 100 mL of sterile water.

      • Stir or vortex until the CMC-Na is fully dissolved. This may take some time.

    • Weigh KX2-361: Accurately weigh the required amount of KX2-361 powder based on the desired final concentration and dosing volume.

    • Prepare the Suspension:

      • Transfer the weighed KX2-361 to a sterile tube.

      • Add a small amount of the vehicle and vortex to create a paste.

      • Gradually add the remaining vehicle while continuously vortexing to achieve the final desired volume and concentration.

      • If necessary, sonicate the suspension for a short period to ensure homogeneity.

    • Storage and Administration:

      • Prepare the suspension fresh daily.

      • Store at 4°C and protect from light until use.

      • Vortex the suspension thoroughly before each administration to ensure a uniform dose.

Protocol 2: In Vivo Toxicity Assessment

This protocol outlines a basic framework for monitoring toxicity in mice treated with KX2-361.

  • Animals: Use an appropriate mouse strain for your tumor model. Include a vehicle-treated control group.

  • Parameters to Monitor:

    • Clinical Observations: Observe animals daily for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), or signs of distress.

    • Body Weight: Record the body weight of each animal daily or at least three times a week.

    • Food and Water Intake: Monitor food and water consumption, especially if weight loss is observed.

    • Complete Blood Count (CBC): Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) to assess for myelosuppression.

    • Serum Biochemistry: Collect blood at baseline and at the end of the study (or more frequently if toxicity is suspected) to analyze for liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).

    • Histopathology: At the end of the study, perform a necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract, etc.) for histopathological analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream_Signaling Proliferation_Survival Tumor Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation_Survival Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Cell_Cycle_Arrest_Apoptosis G2/M Arrest, Apoptosis Microtubules->Cell_Cycle_Arrest_Apoptosis KX2_361 KX2-361 KX2_361->Src Inhibition KX2_361->Tubulin_Dimers Inhibition of Polymerization

Caption: Mechanism of action of KX2-361.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Formulation KX2-361 Formulation (e.g., 0.5% CMC-Na) Dose_Calculation Dose Calculation (mg/kg) Formulation->Dose_Calculation Oral_Gavage Once-Daily Oral Gavage Dose_Calculation->Oral_Gavage Daily_Monitoring Daily Monitoring: - Clinical Signs - Body Weight - Food Intake Oral_Gavage->Daily_Monitoring Weekly_Monitoring Weekly Monitoring: - Complete Blood Count (CBC) Daily_Monitoring->Weekly_Monitoring Endpoint_Analysis Endpoint Analysis: - Serum Biochemistry - Histopathology Weekly_Monitoring->Endpoint_Analysis Data_Interpretation Data Interpretation & Toxicity Assessment Endpoint_Analysis->Data_Interpretation Troubleshooting_Logic Toxicity_Observed Toxicity Observed? (e.g., Weight Loss, Elevated Liver Enzymes) No Continue Monitoring Toxicity_Observed->No No Confirm_Toxicity Confirm Toxicity (Repeat Measurements) Toxicity_Observed->Confirm_Toxicity Yes Yes Yes Reduce_Dose Reduce Dose Confirm_Toxicity->Reduce_Dose Modify_Schedule Modify Dosing Schedule (e.g., QD instead of BID) Confirm_Toxicity->Modify_Schedule Optimize_Formulation Optimize Formulation Vehicle Confirm_Toxicity->Optimize_Formulation Provide_Supportive_Care Provide Supportive Care Confirm_Toxicity->Provide_Supportive_Care Re-evaluate Re-evaluate Toxicity Reduce_Dose->Re-evaluate Modify_Schedule->Re-evaluate Optimize_Formulation->Re-evaluate Provide_Supportive_Care->Re-evaluate Resolved Toxicity Resolved Re-evaluate->Resolved Yes Not_Resolved Toxicity Not Resolved Re-evaluate->Not_Resolved No

References

IV-361 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of the research compound IV-361. Please note that this compound is a designation for a novel compound, and the following information is based on general best practices for handling chemical compounds in a research setting. Researchers should always refer to the specific product information sheet provided with their batch of this compound for the most accurate data.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound powder?

For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two years. It is recommended to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles.

2. How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO at concentrations up to 10 mM. To prepare a stock solution, reconstitute the solid compound in anhydrous DMSO. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.

3. What is the stability of this compound in aqueous solutions?

This compound is susceptible to hydrolysis in aqueous solutions. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.

4. How can I assess the stability of my this compound sample?

If you suspect degradation of your this compound sample, its purity can be assessed by High-Performance Liquid Chromatography (HPLC) analysis. Compare the chromatogram of your sample to a reference chromatogram if available. A significant decrease in the area of the main peak or the appearance of new peaks may indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Prepare fresh dilutions from a new aliquot of the stock solution stored at -80°C.
Perform an HPLC analysis to check the purity of the compound.
Low or no activity of this compound in cell-based assays Poor solubility of this compound in the final assay medium.Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent toxicity and precipitation.
Prepare the final dilution in a pre-warmed medium and mix thoroughly.
Precipitation of the compound upon dilution The concentration of this compound exceeds its solubility limit in the aqueous buffer.Lower the final concentration of this compound in the experiment.
Increase the percentage of DMSO in the final solution if the experimental system allows.

Stability Data

The following table summarizes the recommended storage conditions for this compound.

Form Solvent Storage Temperature Shelf Life
Solid PowderN/A-20°C≥ 24 months
Stock SolutionDMSO-80°C≥ 6 months
Stock SolutionDMSO4°C≤ 1 week
Aqueous DilutionCell Culture MediumRoom Temperature< 24 hours

Experimental Protocols

Protocol: Western Blot Analysis of Target Engagement

This protocol describes a method to assess the effect of this compound on the phosphorylation of a hypothetical target protein, Kinase X, in a cell-based assay.

Materials:

  • Cells expressing Kinase X (e.g., MDA-MB-361)

  • Cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Kinase X, anti-total-Kinase X, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Treat the cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Kinase X signal to the total Kinase X and the loading control (GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot imaging Imaging & Data Analysis western_blot->imaging

Caption: Experimental workflow for Western blot analysis.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation iv361 This compound iv361->mtor

Caption: Hypothetical signaling pathway for this compound.

Technical Support Center: Improving the Oral Bioavailability of KX2-361 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of KX2-361 and its analogs.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the formulation and in vivo evaluation of KX2-361 analogs.

Observed Problem Potential Cause Recommended Action
Low and/or variable oral bioavailability in preclinical species. Poor aqueous solubility: KX2-361 and its analogs are lipophilic and have been described as "hardly soluble in water"[1]. This can lead to dissolution rate-limited absorption.1. Characterize pH-dependent solubility: Determine the aqueous solubility of your analog at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract environment. 2. Formulation enhancement: Consider formulations designed to improve solubility, such as: - Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution. - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption of lipophilic drugs.[2][3] - Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can increase solubility by forming inclusion complexes. A patent for an oral formulation of KX2-361 utilizes this approach[1]. - Salt formation: Creating a more soluble salt form of the compound can be explored. The besylate salt of KX2-361 has been developed.[4]
Poor permeability: The compound may have low permeability across the intestinal epithelium.1. In vitro permeability assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. This will help classify the compound according to the Biopharmaceutics Classification System (BCS). 2. Efflux transporter interaction: If the efflux ratio is high, the compound may be a substrate for transporters like P-glycoprotein (P-gp). Consider co-administration with a P-gp inhibitor in preclinical studies to confirm this.
High first-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.1. Metabolic stability assessment: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.[5][6][7] 2. Identify metabolic pathways: Characterize the metabolites formed to understand the primary metabolic routes. This can guide medicinal chemistry efforts to block metabolic "soft spots."
High variability in plasma concentrations between subjects. Food effects: The absorption of lipophilic compounds can be significantly influenced by the presence of food.1. Fasted vs. fed state studies: Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption. 2. Formulation optimization: Lipid-based formulations can sometimes mitigate food effects by mimicking the fed state.
Inconsistent formulation performance: The physical properties of the formulation (e.g., particle size, homogeneity) may not be consistent between batches.1. Rigorous formulation characterization: Ensure consistent particle size distribution, content uniformity, and dissolution profiles for each batch of your formulation.
Difficulty in preparing a suitable oral formulation for in vivo studies. Poor wettability and dissolution of the drug powder. 1. Particle size reduction: Micronization or nanomilling can increase the surface area of the drug particles, improving wettability and dissolution rate. 2. Use of wetting agents: Incorporate surfactants or other wetting agents into the formulation to improve the dispersion of the drug particles.
Chemical instability of the compound in the formulation vehicle. 1. Forced degradation studies: Assess the stability of your analog in different formulation vehicles under stressed conditions (e.g., heat, light, different pH) to identify a stable formulation.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of KX2-361?

A1: The oral bioavailability of KX2-361 in mice has been reported to be approximately 40%.[8][9]

Q2: What type of oral formulations have been used for KX2-361 and its analogs in preclinical and clinical studies?

A2: For preclinical studies in mice, the analog KX2-391 has been administered as a suspension in 4% DMSO/corn oil. In a phase 2 clinical trial, KX2-391 was supplied as an oral solution in single-use unit dose bottles.[10] A patent for KX2-361 describes an oral tablet formulation containing hydroxypropyl-β-cyclodextrin to enhance solubility.[1]

Q3: What are the key physicochemical properties of KX2-361 to consider for formulation development?

A3: KX2-361 is a lipophilic compound and is described as being "hardly soluble in water".[1][11][12] Its molecular weight is 405.46 g/mol .[13] Understanding its pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism) is crucial for developing a successful oral formulation.

Q4: How can I assess the potential for P-glycoprotein (P-gp) mediated efflux of my KX2-361 analog?

A4: A bidirectional Caco-2 permeability assay is the standard in vitro method to assess P-gp efflux. A high efflux ratio (Papp B-A / Papp A-B) suggests that the compound is a substrate for P-gp.

Q5: What are some common strategies to overcome poor aqueous solubility of kinase inhibitors like KX2-361 analogs?

A5: Several strategies can be employed, including:

  • Salt formation: Creating a salt with improved solubility.

  • Particle size reduction: Micronization or nanocrystal technology.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix.

  • Complexation: Using cyclodextrins to form inclusion complexes.[1]

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and absorption of lipophilic compounds.[2][3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a KX2-361 analog in different aqueous media.

Materials:

  • KX2-361 analog

  • Phosphate buffered saline (PBS) at pH 7.4

  • Simulated gastric fluid (SGF) at pH 1.2

  • Simulated intestinal fluid (SIF) at pH 6.8

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker incubator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Methodology:

  • Add an excess amount of the KX2-361 analog to a known volume of each buffer (e.g., 10 mg to 1 ml) in a sealed glass vial.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a KX2-361 analog in liver microsomes.

Materials:

  • KX2-361 analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control substrate (e.g., a compound with a known metabolic rate)

  • Acetonitrile or methanol for reaction quenching

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of the KX2-361 analog in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the KX2-361 analog (at a final concentration, e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (Clint) as (0.693/t½) / (mg microsomal protein/mL).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics solubility Solubility Assessment (pH 1.2, 4.5, 6.8) formulation_strategy Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) solubility->formulation_strategy formulation_prep Prepare Formulation formulation_strategy->formulation_prep formulation_char Characterize Formulation (Particle Size, Dissolution) formulation_prep->formulation_char pk_study Oral Dosing to Animals (e.g., Mice, Rats) formulation_char->pk_study permeability Caco-2 Permeability Assay (Papp & Efflux Ratio) pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC, F%) permeability->pk_parameters metabolism Metabolic Stability Assay (Liver Microsomes) metabolism->pk_parameters blood_sampling Serial Blood Sampling pk_study->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis bioanalysis->pk_parameters

Caption: Experimental workflow for improving oral bioavailability.

signaling_pathway KX2_361 KX2-361 Src_Kinase Src Kinase KX2_361->Src_Kinase inhibits Tubulin Tubulin KX2_361->Tubulin inhibits Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Src_Kinase->Downstream_Signaling Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Apoptosis Apoptosis Downstream_Signaling->Apoptosis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Dual mechanism of action of KX2-361.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in experiments involving Poly (ADP-ribose) polymerase (PARP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PARP inhibitors?

A1: PARP inhibitors work through a mechanism called synthetic lethality.[1][2] In cells with defects in the homologous recombination (HR) pathway for DNA repair (often due to mutations in genes like BRCA1 or BRCA2), PARP inhibitors block the repair of single-strand DNA breaks.[3][4] This leads to the accumulation of double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately resulting in cell death.[4]

Q2: My PARP inhibitor is not showing the expected cytotoxicity in BRCA-mutant cancer cells. What are the possible reasons?

A2: Several factors could contribute to this issue:

  • Drug Potency and Stability: Ensure the inhibitor is properly stored and has not degraded. Verify the IC50 of your specific batch in a sensitive cell line as a positive control.

  • Cell Line Integrity: Confirm the BRCA mutation status and ensure the cells have not developed resistance mechanisms, such as reversion mutations that restore BRCA protein function.[3]

  • Off-Target Effects: The specific PARP inhibitor used may have off-target effects that influence its activity.[5]

  • Experimental Conditions: Suboptimal drug concentration, incubation time, or cell density can affect the outcome.

Q3: I am observing significant toxicity in my wild-type (HR-proficient) control cells. Is this expected?

A3: While PARP inhibitors are designed to be selective for HR-deficient cells, some level of toxicity in wild-type cells can occur, particularly at higher concentrations. This can be due to "PARP trapping," where the inhibitor traps PARP enzymes on the DNA, leading to replication fork collapse and cytotoxicity independent of the HR pathway.[3] It is crucial to perform dose-response experiments to determine a therapeutic window where selectivity is observed.

Q4: How can I detect the development of resistance to PARP inhibitors in my long-term cell culture experiments?

A4: Resistance can manifest as a gradual increase in the IC50 of the PARP inhibitor. To investigate the mechanism of resistance, you can:

  • Sequence BRCA genes: Look for secondary mutations that could restore the open reading frame and protein function.[6]

  • Assess HR proficiency: Use functional assays like RAD51 foci formation assays to see if the HR repair pathway has been restored.

  • Analyze drug efflux: Increased expression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the inhibitor.[4]

  • Investigate replication fork stabilization: Mechanisms that protect stalled replication forks can also contribute to resistance.[3]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays
Problem Potential Cause Suggested Solution
High variability between replicate wells.- Uneven cell seeding.- Edge effects in the plate.- Inconsistent drug concentration.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Mix drug dilutions thoroughly.
Lower than expected potency.- Incorrect drug concentration.- Cell line is not sensitive.- Drug has degraded.- Verify calculations and stock solution concentration.- Use a known sensitive cell line as a positive control.- Aliquot and store the inhibitor at the recommended temperature.
Unexpected results in control groups.- Vehicle (e.g., DMSO) concentration is too high.- Contamination of cell culture.- Keep vehicle concentration consistent and low across all wells.- Regularly test for mycoplasma contamination.
Guide 2: Issues with Western Blotting for PARP Activity
Problem Potential Cause Suggested Solution
No change in PAR levels after treatment.- Insufficient drug concentration or incubation time.- Antibody not specific for PAR.- Perform a time-course and dose-response experiment.- Validate the antibody using a positive control (e.g., cells treated with a DNA damaging agent like H2O2).
High background signal.- Incomplete blocking.- Antibody concentration too high.- Optimize blocking conditions (time, agent).- Titrate the primary antibody.

Experimental Protocols & Methodologies

Protocol 1: Cellular Proliferation Assay (MTS/MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the PARP inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation & Reading: Incubate for 1-4 hours, then read the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50.

Protocol 2: RAD51 Foci Formation Assay for Homologous Recombination Activity
  • Cell Treatment: Seed cells on coverslips. Treat with a DNA damaging agent (e.g., mitomycin C or olaparib) to induce double-strand breaks.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against RAD51. Follow with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of cells with distinct RAD51 nuclear foci. A decrease in RAD51 foci formation after treatment is indicative of HR deficiency.

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition cluster_2 Consequences in HR-Deficient Cells cluster_3 Consequences in HR-Proficient Cells SSB Single-Strand Break PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair PARP->BER initiates PARPi PARP Inhibitor PARP->PARPi inhibits & traps Trapped_PARP Trapped PARP-DNA Complex PARPi->Trapped_PARP Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Deficient Defective Homologous Recombination (HR) DSB->HR_Deficient cannot be repaired by HR_Proficient Functional Homologous Recombination (HR) DSB->HR_Proficient repaired by Cell_Death Cell Death HR_Deficient->Cell_Death Repair DNA Repair & Survival HR_Proficient->Repair

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cells.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., lack of efficacy) Check_Reagents Verify Reagent Integrity (Drug, Cells, Antibodies) Start->Check_Reagents Review_Protocol Review Experimental Protocol (Concentrations, Times) Start->Review_Protocol Positive_Control Run Positive/Negative Controls Check_Reagents->Positive_Control Review_Protocol->Positive_Control Hypothesize Formulate Hypothesis (e.g., Resistance, Off-target effect) Positive_Control->Hypothesize Test_Hypothesis Design Experiment to Test Hypothesis (e.g., Sequencing, Functional Assay) Hypothesize->Test_Hypothesis Analyze Analyze New Data Test_Hypothesis->Analyze Analyze->Hypothesize Refine Hypothesis Conclusion Draw Conclusion Analyze->Conclusion

Caption: A logical workflow for troubleshooting unexpected results in PARP inhibitor experiments.

References

Technical Support Center: Investigational Agent KX2-361 (Query: IV-361)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the investigational agent KX2-361, a dual Src and tubulin polymerization inhibitor. No specific therapeutic agent designated "IV-361" was identified in a comprehensive search of scientific literature and clinical trial databases. The information provided is based on available preclinical data for KX2-361 and is intended for research purposes only.

This guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers working with KX2-361.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for KX2-361?

KX2-361 is a novel small molecule inhibitor with a dual mechanism of action.[1] It acts as a non-ATP competitive inhibitor of Src kinase, targeting the peptide substrate binding site.[1] Additionally, it functions as a tubulin polymerization inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

2. What is the rationale for a dual Src and tubulin inhibitor?

Targeting both Src signaling and microtubule polymerization offers a multi-pronged approach to cancer therapy. Src kinases are often overactive in solid tumors, contributing to cell growth, proliferation, and metastasis.[1] Tubulin is a validated target for cytotoxic chemotherapy. By inhibiting both pathways, KX2-361 may offer broader and more potent anti-tumor activity compared to agents that target only one of these pathways.[1]

3. How do I determine the optimal starting dosage for my in vitro experiments?

The optimal in vitro dosage of KX2-361 will depend on the specific cancer cell line being studied. Preclinical studies have reported GI50 (half-maximal growth inhibition) values in the nanomolar to low micromolar range for various cell lines.[1] It is recommended to perform a dose-response curve starting from a low nanomolar concentration (e.g., 1 nM) up to a high micromolar concentration (e.g., 10 µM) to determine the IC50/GI50 for your specific cell line of interest.

4. Are there any known differences in sensitivity to KX2-361 across different tumor types?

Preclinical data suggests that the potency of KX2-361 can vary across different cancer cell lines.[1] For example, GI50 values have been reported for colon and non-small cell lung cancer (NSCLC) cell lines.[1] This variability is expected and may be influenced by factors such as the expression levels of Src kinase, tubulin isotype composition, and the activity of drug efflux pumps. Researchers should empirically determine the sensitivity of their chosen tumor models.

Troubleshooting Guides

Issue: High variability in cell viability assay results.

  • Possible Cause 1: Compound Solubility. KX2-361 is an organic small molecule and may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Precipitates can lead to inconsistent dosing.

  • Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to high variability. Optimize and standardize your cell seeding density to ensure logarithmic growth throughout the assay period.

  • Possible Cause 3: Assay Incubation Time. The dual mechanism of action may require different lengths of time to exert its full effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.

Issue: Discrepancy between observed potency and published data.

  • Possible Cause 1: Cell Line Authenticity. Ensure your cell lines are obtained from a reputable source and are routinely tested for identity and mycoplasma contamination. Genetic drift in cell lines can alter drug sensitivity.

  • Possible Cause 2: Serum Concentration. The presence of serum proteins can bind to the compound, reducing its effective concentration. The GI50 of a related compound was shown to be affected by serum concentration.[1] If possible, conduct initial experiments in low-serum conditions or quantify the effect of serum on drug potency.

  • Possible Cause 3: Passage Number. High-passage number cell lines can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage range for all experiments.

Data Presentation

Table 1: Summary of Preclinical In Vitro Potency of a KX2-361 Analog

Cell LineCancer TypeGI50 (µM)
KM12Colon0.41
A549NSCLC1.03
HT29Colon0.88

Data is for a biaryl analog of KX2-361 as reported in preclinical studies.[1]

Experimental Protocols

Protocol 1: Determination of IC50/GI50 using a Cell Viability Assay (e.g., MTT/XTT)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of KX2-361 in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of KX2-361.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50/GI50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Src Src Kinase GrowthFactorReceptor->Src Activates DownstreamSignaling Downstream Signaling Src->DownstreamSignaling Phosphorylates Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation KX2_361 KX2-361 KX2_361->Src Inhibits (Non-ATP Competitive) KX2_361->Tubulin Inhibits Polymerization

Caption: Dual mechanism of action of KX2-361.

G Start Start: Select Tumor Cell Lines DoseResponse 1. In Vitro Dose-Response (e.g., 72h MTT Assay) Start->DoseResponse DetermineIC50 2. Determine IC50/GI50 for each cell line DoseResponse->DetermineIC50 SelectDoses 3. Select Doses for Mechanism of Action Studies (e.g., IC50, 2xIC50) DetermineIC50->SelectDoses WesternBlot 4a. Western Blot for Src Pathway Inhibition (e.g., p-Src) SelectDoses->WesternBlot CellCycle 4b. Cell Cycle Analysis (Tubulin Inhibition) SelectDoses->CellCycle Decision Sensitive vs. Resistant? WesternBlot->Decision CellCycle->Decision InVivo Proceed to In Vivo Dose-Finding Studies Decision->InVivo

Caption: Experimental workflow for in vitro dosage determination.

References

Technical Support Center: Interpreting Unexpected Results with IV-361 (KX2-361)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using IV-361 (also known as KX2-361). This compound is a dual-mechanism inhibitor targeting both Src kinase and tubulin polymerization.[1][2] Understanding this dual activity is crucial for interpreting experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Q1: We are observing potent cytotoxicity with this compound, but see little to no inhibition of Src phosphorylation at the expected concentrations. Is this normal?

A1: Yes, this is a plausible scenario due to this compound's dual mechanism of action. The observed cytotoxicity could be primarily driven by its potent inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][3][4] The IC50 for antiproliferative activity may be significantly lower than the concentration required for robust inhibition of Src phosphorylation in your specific cell line.

Troubleshooting Steps:

  • Confirm Tubulin Inhibition: Perform a cell-based assay to assess microtubule integrity, such as immunofluorescence staining for α-tubulin. You should observe disruption of the microtubule network at concentrations consistent with your cytotoxicity data.

  • Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution. This compound is known to cause a G2/M phase arrest.[1][5] If you observe a significant increase in the G2/M population, it's a strong indicator of tubulin polymerization inhibition.

  • Titrate this compound for Src Inhibition: Perform a dose-response experiment with a wider concentration range in your Src phosphorylation assay (e.g., Western blot for p-Src). It's possible that higher concentrations are needed to see a significant effect on Src in your model system.

Q2: Our results show a clear G2/M arrest, but the level of apoptosis is lower than expected. Why might this be?

A2: A G2/M arrest is a direct consequence of microtubule disruption by this compound.[1][5] However, the progression from mitotic arrest to apoptosis can be cell-type dependent and time-dependent.

Troubleshooting Steps:

  • Time-Course Experiment: Apoptosis is a dynamic process. Perform a time-course experiment, analyzing apoptosis at multiple time points after this compound treatment (e.g., 24, 48, and 72 hours). The peak of apoptosis may occur later than the peak of G2/M arrest.

  • Apoptosis Assay Sensitivity: Ensure your apoptosis assay is sensitive enough and that you are not analyzing too late, when cells may have already undergone secondary necrosis. Consider using a combination of assays, such as Annexin V/PI staining and a caspase activity assay.

  • Cell Line-Specific Responses: Some cell lines may be more prone to prolonged mitotic arrest without immediately undergoing apoptosis.

Q3: We are not observing the expected anti-tumor activity in our in vivo model. What are the potential reasons?

A3: In vivo efficacy can be influenced by multiple factors beyond the direct cellular effects of the compound.

Troubleshooting Steps:

  • Pharmacokinetics and Bioavailability: this compound is orally bioavailable and can cross the blood-brain barrier.[1][2][3][4] However, the specific dosing regimen, formulation, and animal model can impact drug exposure at the tumor site.

  • Role of the Immune System: Some studies suggest that the in vivo efficacy of this compound may involve the host immune system.[3][4] If you are using an immunocompromised animal model, the full therapeutic potential of the compound may not be realized.

  • Tumor Model Resistance: The specific tumor model may have intrinsic resistance mechanisms to Src inhibitors or tubulin polymerization inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (KX2-361) from published studies. Note that values can vary depending on the cell line and experimental conditions.

Parameter Cell Line/System Value Reference
GI50 (Antiproliferative Activity)Daoy (human medulloblastoma)16 nM[1]
IC50 (Src Autophosphorylation)GL261 (murine glioma)60 nM[1]
Tubulin Polymerization InhibitionIn vitro assembly5 µM[1]
Cell Cycle ArrestU87 (human glioblastoma)G2/M arrest observed at 0-270 nM[1]

Experimental Protocols

The following are representative protocols for key experiments to assess the activity of this compound.

Protocol 1: Western Blot for Src Phosphorylation

Objective: To determine the effect of this compound on Src autophosphorylation.

  • Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Protocol 2: Immunofluorescence for Microtubule Integrity

Objective: To visualize the effect of this compound on the microtubule network.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Allow cells to adhere and grow to 50-60% confluency. Treat with this compound at concentrations around the GI50 value for a relevant duration (e.g., 16-24 hours).

  • Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 10 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Diagrams

Signaling Pathway of this compound (KX2-361)

IV361_Mechanism cluster_cell Cancer Cell cluster_src Src Kinase Pathway cluster_tubulin Microtubule Dynamics IV361 This compound (KX2-361) Src Src Kinase IV361->Src Inhibition Tubulin Tubulin Dimers IV361->Tubulin Inhibition of Polymerization Downstream_Src Downstream Signaling (Proliferation, Survival, Motility) Src->Downstream_Src Cell_Proliferation Cell Proliferation Downstream_Src->Cell_Proliferation Promotes Microtubules Microtubule Polymerization Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Enables Mitosis->Cell_Proliferation Leads to

Caption: Dual mechanism of this compound (KX2-361) targeting Src kinase and tubulin polymerization.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound 1. Verify Compound Integrity (Solubility, Purity, Storage) Start->Check_Compound Check_Cell_Health 2. Assess Cell Health (Viability, Mycoplasma) Check_Compound->Check_Cell_Health Review_Protocol 3. Review Experimental Protocol (Concentration, Duration, Controls) Check_Cell_Health->Review_Protocol Consider_Dual_MoA 4. Consider Dual Mechanism of Action Review_Protocol->Consider_Dual_MoA Src_Effect Assess Src Pathway (p-Src Western Blot) Consider_Dual_MoA->Src_Effect Tubulin_Effect Assess Tubulin Pathway (Cell Cycle, Microtubule Staining) Consider_Dual_MoA->Tubulin_Effect Interpret_Results 5. Re-interpret Results in Context of Dual MoA Src_Effect->Interpret_Results Tubulin_Effect->Interpret_Results

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of KX2-361 and Dasatinib in Src Inhibition for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase Src is a pivotal player in tumor progression and metastasis, making it a prime target for drug development. This guide provides a detailed, data-driven comparison of two prominent Src inhibitors: KX2-361 and dasatinib. Geared towards researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, inhibitory potencies, and the experimental frameworks used to evaluate them.

Executive Summary

Dasatinib, a well-established multi-targeted kinase inhibitor, effectively blocks the ATP-binding site of Src family kinases (SFKs) and other tyrosine kinases. In contrast, KX2-361 represents a novel class of dual-mechanism inhibitors, uniquely targeting the peptide substrate binding site of Src while also inhibiting tubulin polymerization. This fundamental difference in their mode of action has significant implications for their specificity, potency, and potential to overcome resistance.

Mechanism of Action

Dasatinib is an ATP-competitive inhibitor, meaning it vies with ATP for binding to the kinase domain of Src.[1] This action prevents the phosphorylation of Src substrates, thereby blocking downstream signaling pathways that control cell morphology, adhesion, migration, and invasion.[1] Its multi-targeted nature means it also inhibits other kinases like BCR-ABL, c-KIT, ephrin receptors, and PDGF receptor.[1][2]

KX2-361 , on the other hand, is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src.[3][4] This offers a potential advantage in terms of selectivity, as this site is more unique to individual kinases compared to the highly conserved ATP-binding pocket.[3] Furthermore, KX2-361 possesses a second, distinct mechanism of action: the inhibition of tubulin polymerization, a process crucial for cell division.[5][6] This dual-action profile suggests a broader anti-cancer activity.[7]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for KX2-361 and dasatinib, highlighting their potency in both enzymatic and cellular assays.

Table 1: In Vitro Kinase Inhibition

InhibitorTargetIC50 (nM)Assay Type
Dasatinib Src0.5 - 0.8Cell-free kinase assay
Lck<1Cell-free kinase assay
Yes<1Cell-free kinase assay
Fyn<1Cell-free kinase assay
Abl<1Cell-free kinase assay
c-Kit79Cell-free kinase assay
KX2-361 SrcNot explicitly reported in a direct head-to-head assay. Inhibition is non-ATP competitive.Cell-free kinase assay

Table 2: Cellular Activity

InhibitorCell LineAssay TypeEndpointValue (nM)
Dasatinib Various Myeloid LeukemiaSrc Family Kinase PhosphorylationInhibition~1
Melanoma Cell LinesGrowth InhibitionGI50Varies by cell line
CML CD34+ cellsSrc PhosphorylationInhibition10 - 150
KX2-361 GL261 (Glioblastoma)Src AutophosphorylationInhibitionEvident at 20-200
U87, GL261, T98G (Glioblastoma)Apoptosis InductionInduction0 - 800
KM12 (Colon)Growth InhibitionGI50410
A549 (NSCLC)Growth InhibitionGI501030
HT29 (Colon)Growth InhibitionGI50880

Experimental Protocols

In Vitro Src Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.

  • Reaction Setup : A reaction mixture is prepared containing purified recombinant Src kinase, a specific peptide substrate, and the kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition : Serial dilutions of the test inhibitor (KX2-361 or dasatinib) are added to the reaction wells.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection : After incubation, a reagent such as ADP-Glo™ is added, which converts the ADP generated by the kinase reaction into a luminescent signal.[8]

  • Data Analysis : The luminescence is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cellular Src Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block Src activity within a cellular context.

  • Cell Culture and Treatment : Cancer cell lines with active Src signaling are cultured to a suitable confluency. The cells are then treated with varying concentrations of the inhibitor or a vehicle control for a defined period (e.g., 2-24 hours).

  • Cell Lysis : Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification : The total protein concentration in each cell lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr416). A primary antibody against total Src is used as a loading control.

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the levels of phosphorylated Src relative to total Src.

Visualizing the Comparison

Src Signaling Pathway

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cellular_responses Cellular Responses RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Dasatinib Dasatinib (ATP-competitive) Dasatinib->Src KX2_361 KX2-361 (Substrate-competitive) KX2_361->Src FAK->Src Migration Migration FAK->Migration MAPK MAPK (ERK) Ras->MAPK Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt->Survival MAPK->Proliferation Invasion Invasion Migration->Invasion

Caption: A simplified diagram of the Src signaling pathway and points of inhibition.

Comparative Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_start Prepare Src Kinase and Substrate add_inhibitors_invitro Add Dasatinib or KX2-361 (Serial Dilutions) invitro_start->add_inhibitors_invitro run_kinase_assay Initiate Kinase Reaction (Add ATP) add_inhibitors_invitro->run_kinase_assay measure_activity Measure Kinase Activity (e.g., Luminescence) run_kinase_assay->measure_activity calculate_ic50 Calculate IC50 Values measure_activity->calculate_ic50 compare_results Compare Potency and Mechanism of Action calculate_ic50->compare_results cellular_start Culture Cancer Cell Lines treat_cells Treat Cells with Dasatinib or KX2-361 cellular_start->treat_cells cell_lysis Lyse Cells and Quantify Protein treat_cells->cell_lysis western_blot Western Blot for p-Src and Total Src cell_lysis->western_blot analyze_results Analyze Src Phosphorylation (Densitometry) western_blot->analyze_results analyze_results->compare_results

Caption: Workflow for comparing Src inhibitors in vitro and in cellular assays.

Conclusion

Both dasatinib and KX2-361 are potent inhibitors of Src kinase activity, but they achieve this through fundamentally different mechanisms. Dasatinib's ATP-competitive and multi-targeted nature has proven effective in various cancers. KX2-361's novel, dual-mechanism of non-ATP competitive Src inhibition and tubulin polymerization inhibition presents an exciting alternative, with the potential for enhanced selectivity and a broader spectrum of anti-tumor activity. The choice between these inhibitors for research or therapeutic development will depend on the specific context, including the cancer type, the desire for a multi-targeted versus a more specific profile, and the potential for acquired resistance to ATP-competitive agents. Further head-to-head studies under identical conditions will be invaluable in fully elucidating the comparative advantages of each compound.

References

Validating Target Engagement of IAP Antagonists in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of Inhibitor of Apoptosis Protein (IAP) antagonists, a class of molecules also known as SMAC mimetics. As "IV-361" is not a publicly recognized identifier, this document will use the well-characterized SMAC mimetic, Birinapant , as a representative IAP antagonist for detailed comparison. The principles and methods described herein are broadly applicable to other molecules in this class.

We will compare Birinapant's performance with another SMAC mimetic, LCL161 , and a compound with a distinct mechanism for inducing apoptosis, the CDK4/6 inhibitor Palbociclib . This guide offers supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and workflows.

Comparative Performance of Apoptosis-Inducing Compounds

The efficacy of IAP antagonists is determined by their ability to bind to IAP proteins, induce their degradation, and subsequently trigger apoptosis. The following tables summarize the quantitative performance of Birinapant and LCL161 in key cellular assays.

CompoundTargetBinding Affinity (Kd)Cellular cIAP1 DegradationApoptosis Induction (IC50)Cell LineReference
Birinapant cIAP1<1 nMInduces degradation at 10 nM15 nM (single agent)MDA-MB-231[1][2][3]
XIAP45 nM---[3]
cIAP1-Induces degradation at 100 nM-HNSCC cell lines[4]
LCL161 cIAP1/2, XIAPPan-IAP inhibitorEffective degradation at 5 µMIC50 > 10 µM (single agent)Cholangiocarcinoma cells[5][6]
cIAP1-Marked degradation at 100 nM-HNSCC cell lines[4]
Palbociclib CDK4/6-Does not directly degrade cIAP1Varies by cell lineCholangiocarcinoma cells[5]

Table 1: Comparison of Target Affinity and Cellular Potency. This table highlights the high affinity of Birinapant for cIAP1 and its potent single-agent activity in sensitive cell lines. LCL161 also effectively induces cIAP1 degradation. Palbociclib, acting on a different pathway, does not directly target IAPs.

AssayBirinapantLCL161PalbociclibPurpose
cIAP1 Degradation HighHighNoneConfirms direct target engagement and mechanism of action.
Caspase-3/7 Activation HighHighModerate (downstream effect)Measures induction of apoptosis executioner caspases.
TNF-α Secretion Can induceCan induceLowIndicates activation of the extrinsic apoptosis pathway.

Table 2: Comparison of Cellular Effects. This table outlines the expected outcomes for each compound in key functional assays, providing a basis for experimental design and data interpretation.

Signaling Pathways and Experimental Workflow

To understand the mechanism of IAP antagonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to validate their activity.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_iap IAP Regulation cluster_execution Apoptosis Execution TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD recruits Pro-Caspase-8 Pro-Caspase-8 TRADD_FADD->Pro-Caspase-8 activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 activates cIAP1_2 cIAP1/2 cIAP1_2->Pro-Caspase-8 inhibits XIAP XIAP Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 inhibits SMAC_Diablo SMAC/DIABLO SMAC_Diablo->cIAP1_2 inhibits SMAC_Diablo->XIAP inhibits Birinapant Birinapant (this compound) Birinapant->cIAP1_2 induces degradation Birinapant->XIAP inhibits Apoptosis Apoptosis Caspase-3/7->Apoptosis cleaves substrates Pro-Caspase-3/7->Caspase-3/7

Caption: IAP Antagonist Signaling Pathway.

The diagram above illustrates how Birinapant (representing this compound) promotes apoptosis. By inducing the degradation of cIAP1/2 and inhibiting XIAP, it removes the brakes on caspase activation, leading to programmed cell death.

Target_Engagement_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Target Engagement & Downstream Assays cluster_data Data Analysis Cancer_Cells Plate Cancer Cells Treatment Treat with Birinapant (Dose-Response & Time-Course) Cancer_Cells->Treatment Western_Blot Western Blot for cIAP1 Degradation Treatment->Western_Blot Primary Validation Caspase_Assay Caspase-3/7 Activity Assay Treatment->Caspase_Assay Functional Outcome ELISA TNF-alpha Secretion ELISA Treatment->ELISA Pathway Activation Quantification Quantify Protein Levels, Enzyme Activity, & Cytokine Concentration Western_Blot->Quantification Caspase_Assay->Quantification ELISA->Quantification Comparison Compare with Controls (Vehicle, Alternative Drugs) Quantification->Comparison

Caption: Experimental Workflow for Target Validation.

This workflow outlines the key steps to validate the cellular target engagement of an IAP antagonist, from cell treatment to data analysis.

Comparison_Logic cluster_birinapant Birinapant (SMAC Mimetic) cluster_palbociclib Palbociclib (CDK4/6 Inhibitor) Goal Induce Apoptosis in Cancer Cells Birinapant_MoA Antagonize IAP Proteins (cIAP1, XIAP) Goal->Birinapant_MoA Directly Targets Apoptosis Machinery Palbociclib_MoA Inhibit Cell Cycle Progression (G1-S Transition) Goal->Palbociclib_MoA Indirectly Induces Apoptosis Birinapant_Outcome Promote Caspase Activation Birinapant_MoA->Birinapant_Outcome Apoptosis Apoptosis Birinapant_Outcome->Apoptosis Leads to Palbociclib_Outcome Induce Cell Cycle Arrest & Senescence/Apoptosis Palbociclib_MoA->Palbociclib_Outcome Palbociclib_Outcome->Apoptosis Can Lead to

Caption: Comparison of Apoptosis Induction Mechanisms.

This diagram contrasts the direct pro-apoptotic mechanism of Birinapant with the indirect mechanism of a cell cycle inhibitor like Palbociclib.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

cIAP1 Degradation Assay via Western Blot

Objective: To determine the dose- and time-dependent degradation of cellular IAP1 (cIAP1) following treatment with an IAP antagonist.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Birinapant (or other IAP antagonist)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cIAP1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of Birinapant (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 4 hours) or with a fixed concentration (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the cIAP1 signal to the loading control.

Caspase-3/7 Activity Assay

Objective: To quantify the activity of executioner caspases 3 and 7 as a measure of apoptosis induction.

Materials:

  • Cancer cell line of interest

  • Birinapant (or other apoptosis-inducing agent)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the compound of interest at various concentrations for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Cell Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature as recommended by the manufacturer (typically 1-2 hours).

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Analysis: Normalize the luminescence signal to cell number (if performing a parallel viability assay) or express as fold change over the vehicle control.

TNF-α Secretion Assay via ELISA

Objective: To measure the concentration of secreted TNF-α in the cell culture medium, which is often induced by SMAC mimetics and contributes to an autocrine apoptotic signaling loop.

Materials:

  • Cancer cell line of interest

  • Birinapant

  • Human TNF-α ELISA kit

  • Cell culture medium

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment: Seed cells in a standard tissue culture plate and treat with Birinapant as described for the other assays.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • ELISA Protocol: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating to allow TNF-α to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Washing the plate.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Washing the plate.

    • Adding the substrate and stopping the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use this curve to calculate the concentration of TNF-α in the experimental samples.

References

A Comparative Analysis of KX2-361 and KX2-391: Dual-Mechanism Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compounds: Initial searches for "IV-361" did not yield a specific therapeutic agent for direct comparison with KX2-391. However, the literature frequently analyzes KX2-391 in conjunction with its close structural analog, KX2-361. This guide, therefore, presents a comparative analysis of KX2-361 and KX2-391, assuming a likely interest in these two related compounds.

This guide provides a detailed comparison of KX2-361 and KX2-391, two novel dual-mechanism inhibitors targeting both Src signaling and tubulin polymerization. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.

Overview and Mechanism of Action

KX2-361 and KX2-391 (also known as Tirbanibulin) are potent, orally available, small molecule inhibitors that uniquely target the peptide substrate binding site of the Src tyrosine kinase, rather than the ATP-binding site, which confers higher selectivity.[1][2][3] In addition to Src inhibition, they possess a second mechanism of action: the inhibition of tubulin polymerization by binding to a novel site on the α,β-tubulin heterodimer.[1][2] This dual mechanism of action provides a broad-spectrum anti-neoplastic activity.[2]

The discovery of these compounds was the result of an iterative process involving molecular modeling, synthesis, and testing of proof-of-concept compounds.[1] Their unique dual mechanism of action makes them promising candidates for cancer therapy, particularly in solid tumors.[1]

Signaling Pathway of Dual Inhibition

G cluster_cell Cancer Cell cluster_src Src Signaling Pathway cluster_tubulin Tubulin Polymerization KX2_361_391 KX2-361 / KX2-391 Src Src Kinase KX2_361_391->Src Inhibits Substrate Binding Tubulin α,β-Tubulin Dimers KX2_361_391->Tubulin Inhibits Polymerization pSubstrate Phosphorylated Substrate Src->pSubstrate Phosphorylation Substrate Peptide Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Metastasis) Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle G2/M Arrest CellCycle->Apoptosis

Caption: Dual mechanism of KX2-361 and KX2-391 targeting Src kinase and tubulin polymerization.

Comparative Efficacy and Potency

Both compounds exhibit potent anti-proliferative activity across a wide range of cancer cell lines. However, subtle differences in their potency and specific applications have been noted.

ParameterKX2-391 (Tirbanibulin)KX2-361Reference
GI50 (Cancer Cell Lines) 9 - 60 nMData suggests similar nanomolar potency[4][5]
Src Inhibition (IC50) ~25 nM (in vitro)Similar to KX2-391[2]
Tubulin Polymerization Inhibition (IC50) ~125 nM (in vitro)Similar to KX2-391[2]
Primary Clinical Application Topical treatment for actinic keratosis (AK)Potential for malignant glioblastoma[1]
Blood-Brain Barrier (BBB) Penetration MediocreHighly efficient[3][6]

Pharmacokinetic Properties

A key differentiator between KX2-361 and KX2-391 is their ability to penetrate the blood-brain barrier (BBB).

PropertyKX2-391 (Tirbanibulin)KX2-361Reference
Oral Bioavailability YesYes[2][6]
Blood-Brain Barrier Penetration MediocreHighly efficient[3][6]
Half-life Short (~4 hours)Not specified, but orally bioavailable for CNS[2]

This difference in BBB penetration has significant implications for their clinical development, with KX2-361 being investigated for central nervous system (CNS) malignancies like glioblastoma.[3][6]

Clinical Development and Applications

While both compounds share a common ancestry and mechanism, their clinical development paths have diverged based on their distinct properties.

  • KX2-391 (Tirbanibulin): Has progressed to Phase 3 clinical trials and is approved as a topical treatment for actinic keratosis.[1] It has also been evaluated in Phase 1 and 2 trials for advanced solid tumors and bone-metastatic castration-resistant prostate cancer.[2][7][8]

  • KX2-361: Is a Phase 1 clinical trial candidate being investigated for the treatment of malignant glioblastoma, largely due to its superior ability to cross the BBB.[1] Preclinical studies have shown it can induce long-term complete tumor remission in animal models of glioblastoma.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare KX2-361 and KX2-391.

5.1. Cell Proliferation Assay (MTT Assay)

This assay is used to determine the concentration of the inhibitor that results in 50% growth inhibition (GI50).

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of KX2-361 or KX2-391 A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate GI50 values G->H

Caption: Workflow for determining cell proliferation inhibition using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of KX2-361 or KX2-391. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., SDS in dilute HCl).[5]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

5.2. Src Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the autophosphorylation of Src.

Protocol:

  • Cell Treatment: Cells are treated with the inhibitors for a specified period.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Probing: The membrane is probed with antibodies specific for phosphorylated Src (p-Src) and total Src.

  • Detection and Quantification: The protein bands are visualized, and densitometry is used to quantify the levels of p-Src relative to total Src.[1]

5.3. Tubulin Polymerization Assay

This assay assesses the effect of the compounds on the in vitro polymerization of tubulin.

Protocol:

  • Reaction Mixture: A reaction mixture containing purified tubulin and GTP is prepared in a 96-well plate.

  • Compound Addition: KX2-361 or KX2-391 is added to the reaction mixture. A positive control (e.g., paclitaxel) and a vehicle control are included.[9]

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the optical density at 340 nm over time.[9]

Conclusion

KX2-361 and KX2-391 are closely related, potent dual inhibitors of Src signaling and tubulin polymerization with significant anti-cancer activity. While they share a common mechanism of action and demonstrate similar potency in vitro, their differing pharmacokinetic profiles, particularly blood-brain barrier penetration, have guided them towards distinct clinical applications. KX2-391 (Tirbanibulin) has found success as a topical agent for actinic keratosis, while the BBB-penetrant KX2-361 holds promise for the treatment of aggressive brain cancers like glioblastoma. Further research and clinical trials will continue to elucidate the full therapeutic potential of these novel dual-mechanism inhibitors.

References

Unveiling the Kinase Selectivity Profile of IV-361: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of IV-361, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the cross-reactivity of a kinase inhibitor is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.

Note on Compound Identity: Publicly available information on a compound designated "this compound" with comprehensive kinase screening data is limited. However, research on a highly selective CDK7 inhibitor, UD-017 , developed by Ube Industries, the assignee of the patent associated with this compound (US20190256531A1), offers significant insights. The data presented here is based on the reported selectivity profile of UD-017, which is considered a surrogate for or identical to this compound for the purposes of this guide.

Quantitative Kinase Selectivity of this compound (UD-017)

This compound (UD-017) has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for its primary target, CDK7. The following table summarizes the inhibitory activity of this compound against CDK7 and other representative kinases.

Target KinaseIC50 / Ki (nM)Selectivity vs. CDK7
CDK7 ≤ 50 (Ki) [1], 16 (IC50) [2][3]Primary Target
CDK2≥ 1000 (Ki)[1]>20-fold
PLK1≥ 5000 (Ki)[1]>100-fold
Other CDKs->300-fold[3]
Panel of 313 Kinases-Reported to be almost mono-specific for CDK7[3]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in such assessments.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound (or test compound)

  • [γ-33P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, allowing for the phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Washing: Transfer the reaction mixture to a filter plate and wash extensively to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (e.g., KINOMEscan™)

This assay format measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.

Objective: To quantitatively assess the binding affinity (Kd) of this compound across a broad spectrum of the human kinome.

Materials:

  • DNA-tagged recombinant kinases

  • Immobilized, broadly active kinase inhibitor (ligand) on a solid support (e.g., beads)

  • This compound (or test compound)

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Assay Principle: The assay measures the amount of a specific kinase that binds to the immobilized ligand in the presence of the test compound.

  • Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a single concentration of this compound.

  • Equilibration: The mixture is allowed to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts and processes described, the following diagrams have been generated using Graphviz (DOT language).

Kinase Inhibitor Cross-Reactivity Concept cluster_inhibitor Kinase Inhibitor cluster_kinases Kinome This compound This compound CDK7 CDK7 (Primary Target) This compound->CDK7 High Affinity (Inhibition) CDK2 CDK2 (Off-Target) This compound->CDK2 Low Affinity PLK1 PLK1 (Off-Target) This compound->PLK1 Very Low Affinity Other Kinases Other Kinases (Minimal Interaction) This compound->Other Kinases

Caption: Conceptual diagram of this compound's kinase selectivity.

Workflow for Kinase Selectivity Profiling Start Start: Kinase Inhibitor Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50/Kd Determination) Hit_Identification->Dose_Response Data_Analysis Data Analysis & Selectivity Profiling Dose_Response->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: A typical experimental workflow for determining kinase inhibitor selectivity.

References

In Vivo Validation of IV-361 Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo anti-tumor activity of IV-361 with other selective CDK7 inhibitors, SY-1365 and Samuraciclib. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailed methodologies, and visual representations of key concepts.

Introduction to this compound and CDK7 Inhibition

This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[4][5] As a component of the CDK-activating kinase (CAK) complex, it activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[4][5] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[4][5] In many cancers, there is a heightened dependency on CDK7 for uncontrolled proliferation and the transcription of oncogenes, making it a compelling target for cancer therapy.[6]

Comparative In Vivo Anti-Tumor Activity

The following table summarizes the available in vivo anti-tumor activity data for this compound and its comparators, SY-1365 and Samuraciclib. It is important to note that a direct comparison is challenging due to the use of different tumor models and dosing regimens in the available studies.

CompoundCancer ModelDosing RegimenEfficacySource
This compound HCT-116 (colorectal carcinoma) xenograft in female BALB nude mice25 mg/kg/day, oral≥46% tumor volume suppression[1][2]
SY-1365 Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDX)Not specifiedSubstantial tumor growth inhibition[7][8]
Ovarian Carcinoma PDXNot specifiedResponses in 52% of models, with 7 of 9 responsive models showing ≥100% tumor growth inhibition (TGI)[9]
Samuraciclib (CT7001) Castration-Resistant Prostate Cancer (CRPC) xenograftsNot specifiedRepresses tumor growth[10]
HR+, HER2- Breast Cancer (in combination with fulvestrant)Not specifiedEvidence of anti-tumor activity[11]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are the available methodologies for the key experiments cited.

This compound in HCT-116 Xenograft Model
  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: HCT-116 cells are implanted subcutaneously into the mice.

  • Treatment: Once tumors reach a specified volume, mice are treated orally with this compound at a dose of 25 mg/kg/day.

  • Efficacy Evaluation: Tumor volume is measured regularly, and the rate of tumor volume suppression is calculated compared to a vehicle-treated control group.[1][2]

General Protocol for Subcutaneous Xenograft Models (HCT-116)

A general protocol for establishing HCT-116 xenografts, which would be similar to the one used for the this compound study, is as follows:

  • Cell Culture: HCT-116 cells are cultured in appropriate media until they reach the desired confluence.

  • Cell Harvesting: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Implantation: A specific number of cells (e.g., 1 x 10⁷) are injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to the specified dose and schedule.

  • Data Collection: Tumor volumes and body weights are measured at regular intervals (e.g., twice weekly).

  • Efficacy Calculation: The anti-tumor effect is often expressed as the percentage of tumor growth inhibition (%TGI) or the ratio of the mean tumor volume of the treated group to the control group (%T/C).[12]

Visualizing the Science

Diagrams are provided below to illustrate the CDK7 signaling pathway, a typical experimental workflow for in vivo validation, and a comparative overview of the CDK7 inhibitors discussed.

CDK7 Signaling Pathway

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 S_Phase S Phase CDK2->S_Phase CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD Gene_Transcription Oncogene Transcription RNAPII->Gene_Transcription CDK7 CDK7 (with Cyclin H, MAT1) CDK7->CDK4_6 Activates CDK7->CDK2 Activates CDK7->CDK1 Activates IV361 This compound (Inhibitor) IV361->CDK7 In_Vivo_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., HCT-116) start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization of Mice into Groups tumor_growth->randomization treatment 5. Treatment Administration (e.g., this compound or Vehicle) randomization->treatment monitoring 6. Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint analysis 8. Data Analysis and Efficacy Calculation endpoint->analysis end End analysis->end CDK7_Inhibitor_Comparison IV361 This compound Oral Bioavailability: Yes Selectivity: Selective for CDK7 In Vivo Efficacy (HCT-116): ≥46% Tumor Suppression SY1365 SY-1365 Administration: Intravenous (in clinical trials) Mechanism: Covalent Inhibitor In Vivo Efficacy (TNBC, Ovarian): Substantial TGI, up to ≥100% in some models Samuraciclib Samuraciclib (CT7001) Oral Bioavailability: Yes In Vivo Efficacy (CRPC, Breast): Represses tumor growth, clinical activity title Comparative Overview of CDK7 Inhibitors

References

Synergistic Anti-Tumor Effects of IV-361 (KX2-361) in Combination with Temozolomide in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

IV-361 (also known as KX2-361), a novel dual inhibitor of Src kinase and tubulin polymerization, has demonstrated significant anti-tumor activity in preclinical models of glioblastoma (GBM), the most aggressive form of brain cancer. Notably, studies have shown that this compound exhibits synergistic effects when used in combination with the standard-of-care chemotherapy agent, temozolomide (TMZ), leading to enhanced tumor growth inhibition and prolonged survival in animal models.

This compound is a small molecule inhibitor that uniquely targets two distinct and critical pathways involved in cancer progression. By inhibiting Src kinase, a non-receptor tyrosine kinase that is often overexpressed in tumors, this compound can disrupt signaling pathways that promote cell proliferation, survival, migration, and angiogenesis. Simultaneously, its ability to inhibit tubulin polymerization disrupts the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis. This dual mechanism of action provides a multi-pronged attack on cancer cells.

Preclinical Evidence of Synergy with Temozolomide in Glioblastoma

A pivotal preclinical study investigated the efficacy of this compound as a single agent and in combination with temozolomide in a syngeneic orthotopic murine model of glioblastoma. The study utilized the GL261 murine glioblastoma cell line, which was implanted into the brains of C57BL/6 mice.

In Vivo Efficacy of this compound in Combination with Temozolomide

The in vivo study demonstrated that the combination of this compound and temozolomide resulted in a significant extension of survival in the glioblastoma mouse model compared to either treatment alone.

Treatment GroupDosing RegimenOutcome
Vehicle ControlOnce daily oral dosing-
This compound (KX2-361)Once daily oral dosing (initiated 3 days post-tumor implantation and continued for 45 days)Extended survival
Temozolomide (TMZ)Once weekly dosing (5 mg/kg, initiated 3 days post-tumor implantation)-
This compound + TMZSame dosing regimens as individual armsSignificantly extended survival compared to single agents

Table 1: Summary of in vivo study of this compound in combination with temozolomide in an orthotopic glioblastoma mouse model.[1]

The combination therapy not only improved survival but also showed a trend towards long-term tumor control in a portion of the treated animals.

Experimental Protocols

Orthotopic Glioblastoma Mouse Model

The in vivo experiments were conducted using a well-established orthotopic glioblastoma mouse model.[2][3][4][5][6]

  • Cell Culture: GL261 murine glioblastoma cells were cultured in appropriate media until reaching the desired confluence for implantation.

  • Animal Model: C57BL/6 mice were used as the syngeneic host for the GL261 cells.

  • Intracranial Implantation: A specific number of GL261 cells were stereotactically injected into the striatum of the mice to establish orthotopic brain tumors.

  • Treatment Administration:

    • This compound (KX2-361) was administered orally once daily.

    • Temozolomide was administered once weekly.

    • The combination group received both treatments according to their respective schedules.

  • Monitoring and Endpoint:

    • Tumor growth was monitored using Magnetic Resonance Imaging (MRI).

    • The primary endpoint of the study was overall survival.

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and temozolomide can be attributed to their complementary mechanisms of action, targeting different vulnerabilities of the cancer cells.

Synergistic_Mechanism cluster_IV361 This compound (KX2-361) cluster_TMZ Temozolomide (TMZ) cluster_Cellular_Effects Cellular Effects IV361 This compound Src Src Kinase IV361->Src Inhibits Tubulin Tubulin Polymerization IV361->Tubulin Inhibits Proliferation Decreased Proliferation Src->Proliferation CellCycle G2/M Arrest Tubulin->CellCycle TMZ Temozolomide DNA DNA Alkylation TMZ->DNA Apoptosis Increased Apoptosis DNA->Apoptosis Combined_Effect Synergistic Tumor Inhibition Proliferation->Combined_Effect Apoptosis->Combined_Effect CellCycle->Combined_Effect

Synergistic mechanism of this compound and Temozolomide.

Experimental_Workflow start Start cell_culture GL261 Cell Culture start->cell_culture implantation Orthotopic Implantation in C57BL/6 Mice cell_culture->implantation randomization Randomization into Treatment Groups implantation->randomization treatment Treatment Administration (Vehicle, this compound, TMZ, Combination) randomization->treatment monitoring Tumor Monitoring (MRI) & Survival Analysis treatment->monitoring endpoint Endpoint: Overall Survival monitoring->endpoint

In vivo experimental workflow for combination therapy.

Conclusion

The preclinical data strongly suggest that the combination of this compound (KX2-361) and temozolomide represents a promising therapeutic strategy for glioblastoma. By targeting both Src kinase/tubulin polymerization and DNA alkylation, this combination therapy has the potential to overcome resistance mechanisms and improve clinical outcomes for patients with this devastating disease. Further clinical investigation is warranted to validate these findings in human patients.

References

Assessing the Selectivity of IV-361 for Src Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of selective kinase inhibitors is a critical goal in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative assessment of the hypothetical Src kinase inhibitor, IV-361, against other well-established inhibitors. The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, migration, and survival.[1][2] Dysregulation of Src kinase activity has been implicated in the progression of various cancers, making it a key therapeutic target.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating kinase inhibitor selectivity through the presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Selectivity Profile of Src Kinase Inhibitors

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. A highly selective inhibitor will primarily engage its intended target, thereby reducing the likelihood of adverse effects arising from the inhibition of other kinases. The following table summarizes the inhibitory activity (IC50 values) of the hypothetical compound this compound and other known Src inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.

KinaseThis compound (Hypothetical IC50, nM) Dasatinib (IC50, nM)Bosutinib (IC50, nM)Saracatinib (IC50, nM)Ponatinib (IC50, nM)
Src 1.5 <1.0[4]1.2[4]2.75.4[4]
Abl250<1.0[4]1.0[4]150.37[4]
Lck154[4]161022
Fyn105[4]11830
Yes81.11.94.53.3
EGFR>10,000894>10,000107
VEGFR21,5001.51001,2001.5[4]
PDGFRβ2,000281161,5001.1[4]

Data for Dasatinib, Bosutinib, Saracatinib, and Ponatinib are derived from publicly available sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor selectivity relies on standardized experimental methodologies. Below are detailed protocols for in vitro kinase assays and cellular target engagement studies that can be employed to generate the data presented above.

In Vitro Kinase Profiling: Radiometric Assay

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase, a method widely used for its sensitivity and direct measurement of enzymatic activity.[5]

Materials:

  • Purified recombinant kinases (e.g., Src, Abl, Lck, etc.)

  • Specific peptide substrates for each kinase

  • Test compounds (e.g., this compound) and control inhibitors dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, followed by 3-fold serial dilutions.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding 10% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Wash the filter plate multiple times with 0.75% phosphoric acid.

  • Dry the plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Pathways and Workflows

Src Signaling Pathway

Src kinase is a central node in numerous signaling pathways that control critical cellular functions.[6][7][8] Upon activation by various receptors, such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, Src phosphorylates a wide array of downstream substrates.[6][8] This leads to the activation of key signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, which in turn regulate gene expression, cell cycle progression, and cell survival. The diagram below illustrates a simplified overview of the Src signaling pathway and the point of inhibition by compounds like this compound.

Src_Signaling_Pathway cluster_activators Upstream Activators cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src GPCR GPCRs GPCR->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion Src->Migration FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation & Survival STAT3->Proliferation MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Akt->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation IV361 This compound & other Src Inhibitors IV361->Src

Caption: Simplified Src kinase signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity profile of a novel kinase inhibitor involves a systematic workflow, from initial compound handling to final data analysis. This ensures consistency and reliability of the results. The diagram below outlines the key steps in this experimental workflow.

Kinase_Selectivity_Workflow start Start: Compound (e.g., this compound) dilution Prepare Serial Dilutions in DMSO start->dilution assay_setup Set up Kinase Assay Plates: - Kinase - Buffer - Inhibitor dilution->assay_setup incubation Pre-incubation (Inhibitor-Kinase Binding) assay_setup->incubation reaction Initiate Reaction: Add Substrate & [γ-³³P]ATP incubation->reaction stop_reaction Stop Reaction (e.g., with Phosphoric Acid) reaction->stop_reaction separation Separate Substrate (Phosphocellulose Filter Plate) stop_reaction->separation detection Detect Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis: - % Inhibition Calculation - IC50 Curve Fitting detection->analysis end End: Selectivity Profile (Table of IC50 Values) analysis->end

Caption: Workflow for in vitro kinase profiling.

References

Safety Operating Guide

Navigating the Disposal of "IV-361": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is critically important to note that "IV-361" is not a standardized chemical identifier but appears as a product-specific code for various chemical mixtures. As such, a single, universal disposal protocol for a substance labeled "this compound" does not exist. The correct and safe disposal procedure is entirely dependent on the specific composition of the product you are using. The primary and authoritative source for this information is the Safety Data Sheet (SDS) provided by the manufacturer of the specific "this compound" product.

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by adhering strictly to the guidance outlined in the product-specific SDS. This document provides essential details on the chemical's hazards, handling, storage, and emergency measures, including proper disposal methods.

General Steps for Proper Chemical Disposal in a Laboratory Setting:

  • Locate the Safety Data Sheet (SDS): Every chemical product should be accompanied by an SDS from the manufacturer. If you do not have it, request it from your supplier or search for it on the manufacturer's website using the product name and any other identifiers on the label.

  • Consult Section 13 of the SDS: This section, titled "Disposal considerations," will provide specific instructions for the waste disposal of the product.

  • Identify Waste Classification: The SDS will help determine if the waste is considered hazardous. In the absence of specific guidance, any unknown chemical waste should be treated as hazardous.

  • Follow Institutional Protocols: Your institution or company will have an Environmental Health and Safety (EHS) department with specific protocols for chemical waste management. Always follow these internal procedures.

  • Use Appropriate Personal Protective Equipment (PPE): When handling chemical waste, always wear the appropriate PPE as specified in Section 8 of the SDS, which may include gloves, safety glasses, and a lab coat.

Information on Disposal Found in a Safety Data Sheet (SDS)

The following table summarizes the type of information pertinent to disposal that is typically found in an SDS.

Information CategoryDescriptionExamples from various SDS
Waste Treatment Methods Recommendations for handling and treating the waste product."Dispose of absorbed material in accordance with regulations."[1], "Dispose contaminated material as waste according to item 13."[2]
Packaging Guidance on appropriate containers for waste collection."Collect waste in suitable containers, which can be labeled and sealed."[1]
Environmental Precautions Instructions to prevent environmental contamination."Do not discharge into drains/surface waters/groundwater."[1], "Inform respective authorities in case of seepage into water course or sewage system."[2]
Special Precautions Any specific safety measures to be taken during disposal."Use personal protective clothing."[1]
Regulatory Information References to local, national, and international disposal regulations.Disposal should be in accordance with official regulations.[1]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the safe disposal of a chemical product like "this compound".

start Start: Need to dispose of 'this compound' find_sds Locate the product-specific Safety Data Sheet (SDS) start->find_sds sds_available Is the SDS available? find_sds->sds_available contact_supplier Contact supplier or manufacturer to obtain the SDS sds_available->contact_supplier No consult_sds Consult Section 13: Disposal Considerations sds_available->consult_sds Yes contact_supplier->find_sds is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous follow_hazardous Follow institutional EHS procedures for hazardous waste disposal is_hazardous->follow_hazardous Yes follow_non_hazardous Follow institutional EHS procedures for non-hazardous waste disposal is_hazardous->follow_non_hazardous No wear_ppe Wear appropriate PPE as per Section 8 of the SDS follow_hazardous->wear_ppe follow_non_hazardous->wear_ppe end End: Safe and compliant disposal wear_ppe->end

References

Essential Safety and Operational Guide for Handling IV-361

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, and logistical information for the handling of IV-361, a potent and selective CDK7 inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent, research-grade kinase inhibitors and should be adapted to your specific laboratory conditions and institutional safety protocols. Always treat unknown compounds as potentially hazardous.

Quantitative Data Summary

The following table summarizes essential quantitative information for handling this compound. Since specific toxicological data like Occupational Exposure Limits (OELs) are not available, a conservative approach is recommended.

ParameterValue/RecommendationSource/Rationale
Compound Name This compoundInternal Designator
CAS Number 2055741-39-2Chemical Abstracts Service
Molecular Formula C₂₃H₃₂FN₅O₂SiScientific Literature
Molecular Weight 457.62 g/mol Scientific Literature
Occupational Exposure Limit (OEL) Not Established. Assume potent compound status and handle with high containment.Precautionary Principle
Recommended Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.Supplier Recommendations
Solubility Soluble in DMSO.Supplier Information
Waste Category Hazardous Chemical WasteEPA/RCRA Guidelines

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, ingestion, and skin contact.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood.
In Vitro / In Vivo Experiments Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.

Experimental Protocols: Step-by-Step Handling and Disposal

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks within a fume hood.

  • Verify: Confirm that the compound name, CAS number, and quantity match the order.

  • Log: Record the compound in your chemical inventory system.

  • Store: Store the compound at the recommended temperature (-20°C for solid, -80°C for solutions) in a designated, labeled, and secure location.

3.2. Stock Solution Preparation (Example: 10 mM DMSO Stock)

  • Pre-calculation: Determine the required mass of this compound and volume of DMSO. For 1 ml of a 10 mM solution, you will need 4.576 mg of this compound.

  • PPE: Don all required PPE for handling solid compounds.

  • Weighing: In a chemical fume hood or powder containment hood, carefully weigh the desired amount of this compound into a tared vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the stock solution at -80°C.

3.3. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Label the container as "Hazardous Waste: this compound (CDK7 Inhibitor)".

  • Liquid Waste:

    • Collect all unused solutions and contaminated media in a labeled, leak-proof hazardous waste container.

    • Do not pour any liquid waste containing this compound down the drain.

    • Segregate waste streams as required by your institution (e.g., halogenated vs. non-halogenated solvents).

  • Decontamination:

    • Wipe down all work surfaces (fume hood, benchtop) with an appropriate deactivating solution (if known) or a strong detergent, followed by 70% ethanol.

    • Decontaminate all non-disposable equipment (e.g., spatulas, glassware) by soaking in a suitable cleaning solution before standard washing procedures.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Mandatory Visualizations

4.1. CDK7 Signaling Pathway

CDK7_Signaling_Pathway TFIIH TFIIH Complex RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII Phosphorylates CDK7 CDK7 CAK_Complex CAK Complex (CDK-Activating Kinase) CDK7->CAK_Complex CyclinH Cyclin H CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex CAK_Complex->TFIIH part of CellCycleCDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CAK_Complex->CellCycleCDKs Activates (Phosphorylates) Transcription Transcription Initiation RNAPII->Transcription CellCycleProgression Cell Cycle Progression CellCycleCDKs->CellCycleProgression IV361 This compound IV361->CDK7 Inhibits

Caption: Simplified signaling pathway of CDK7 and its inhibition by this compound.

4.2. Experimental Workflow for Handling this compound

Experimental_Workflow Start Start: Receive Compound Inspect Inspect & Verify in Fume Hood Start->Inspect Store Log & Store at -20°C Inspect->Store Prep Prepare Stock Solution (High Containment PPE) Store->Prep Experiment Perform Experiment (Appropriate PPE) Prep->Experiment Waste Segregate & Collect Waste Experiment->Waste Decon Decontaminate Surfaces & Equipment Waste->Decon Disposal Arrange EHS Waste Pickup Decon->Disposal End End Disposal->End

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.